molecular formula C10H9F3N2O2 B1425581 N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline CAS No. 1179935-12-6

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Cat. No.: B1425581
CAS No.: 1179935-12-6
M. Wt: 246.19 g/mol
InChI Key: FDTIGTKOZJEUPY-UHFFFAOYSA-N
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Description

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a useful research compound. Its molecular formula is C10H9F3N2O2 and its molecular weight is 246.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3N2O2/c11-10(12,13)8-5-7(15(16)17)3-4-9(8)14-6-1-2-6/h3-6,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDTIGTKOZJEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: N-Cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS 1179935-12-6), structured for researchers and drug development professionals.

Synthesis, Mechanism, and Application in Medicinal Chemistry

Executive Summary

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a specialized fluorinated building block used in the synthesis of advanced pharmaceutical intermediates. Its structure combines three critical pharmacophoric elements: a trifluoromethyl group (-CF₃) for metabolic stability and lipophilicity, a nitro group (-NO₂) serving as a latent amine for heterocycle formation, and a cyclopropyl moiety , which offers unique steric constraints and improved metabolic resistance compared to acyclic alkyl chains.

This guide details the robust synthesis of CAS 1179935-12-6 via Nucleophilic Aromatic Substitution (


), outlines its mechanistic underpinnings, and provides a validated protocol for its use as a precursor in the development of kinase inhibitors and anti-infective agents.

Chemical Profile & Properties[1][2][3][4][5][6][7][8]

PropertySpecification
Chemical Name N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
CAS Number 1179935-12-6
Molecular Formula

Molecular Weight 246.19 g/mol
Appearance Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO, DMF, EtOAc, DCM; Insoluble in Water
Key Functional Groups Secondary Amine, Nitro, Trifluoromethyl
Precursor 2-Fluoro-5-nitrobenzotrifluoride (CAS 393-09-9)

Synthetic Pathway & Mechanism

The synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a classic example of Nucleophilic Aromatic Substitution (


) . The reaction is driven by the strong electron-withdrawing nature of the para-nitro and ortho-trifluoromethyl groups, which activate the fluorine atom at the C1 position for displacement by the nucleophilic amine.
Mechanistic Insight
  • Activation: The

    
     and 
    
    
    
    groups withdraw electron density from the benzene ring, making the C1 carbon highly electrophilic.
  • Addition: Cyclopropylamine (nucleophile) attacks the C1 carbon, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as the Meisenheimer Complex .

  • Elimination: The complex collapses, re-aromatizing the ring and expelling the fluoride ion (

    
    ) as the leaving group.
    
  • Deprotonation: A base (e.g.,

    
     or excess amine) neutralizes the generated HF to drive the equilibrium forward.
    
Reaction Scheme Visualization

The following diagram illustrates the logical flow of the reaction mechanism and the critical transition states.

SNAr_Mechanism Substrate Substrate 2-Fluoro-5-nitrobenzotrifluoride Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex Addition (Rate Limiting) Nucleophile Nucleophile Cyclopropylamine Nucleophile->Complex Addition (Rate Limiting) Product Product N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline Complex->Product Elimination (-F⁻) Byproduct Byproduct HF / Salt Complex->Byproduct

Figure 1: Mechanistic pathway of the


 reaction converting 2-fluoro-5-nitrobenzotrifluoride to the target aniline.

Experimental Protocol

Objective: Synthesize 10.0 g of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline with >98% purity.

Materials
  • Substrate: 2-Fluoro-5-nitrobenzotrifluoride (1.0 eq, 40.6 mmol, ~8.5 g) [1].

  • Reagent: Cyclopropylamine (1.2 eq, 48.7 mmol, ~2.8 g).

  • Base: Potassium Carbonate (

    
    ), anhydrous (1.5 eq).
    
  • Solvent: Acetonitrile (MeCN) or DMF (anhydrous).

Step-by-Step Methodology

Step 1: Reaction Setup

  • Charge a 250 mL round-bottom flask (RBF) with 2-Fluoro-5-nitrobenzotrifluoride (8.5 g) and Acetonitrile (85 mL).

  • Add Potassium Carbonate (8.4 g) to the solution.

  • Cool the mixture to 0°C in an ice bath. Note: The reaction is exothermic; cooling prevents runaway side reactions.

  • Add Cyclopropylamine (2.8 g) dropwise over 15 minutes.

Step 2: Reaction Monitoring (Self-Validating)

  • Allow the reaction to warm to Room Temperature (RT) and stir for 4–6 hours.

  • TLC Check: Use 20% EtOAc in Hexanes.

    • Starting Material

      
      : ~0.6 (UV active).
      
    • Product

      
      : ~0.4 (Yellow/Orange spot).
      
    • Validation: The reaction is complete when the starting material spot is no longer visible under UV (254 nm).

Step 3: Workup & Isolation

  • Concentrate the reaction mixture under reduced pressure to remove Acetonitrile.

  • Resuspend the residue in Ethyl Acetate (100 mL) and Water (100 mL).

  • Separate the organic layer.[1][2][3] Extract the aqueous layer once more with EtOAc (50 mL).

  • Wash combined organics with Brine (50 mL).

  • Dry over anhydrous

    
    , filter, and concentrate to yield a crude yellow solid.
    

Step 4: Purification

  • Recrystallization: Dissolve crude solid in minimal hot Ethanol (EtOH). Cool slowly to 4°C.

  • Filter the crystals and wash with cold Hexane.

  • Yield Expectation: 9.0–9.5 g (90–95%).

Workflow Diagram

Synthesis_Workflow Start Start: Charge Flask (Substrate + MeCN + K2CO3) Addition Add Cyclopropylamine (Dropwise at 0°C) Start->Addition Reaction Stir at RT (4-6 hrs) Monitor via TLC Addition->Reaction Check TLC Validation (SM Disappeared?) Reaction->Check Check->Reaction No (Continue Stirring) Workup Aqueous Workup (EtOAc/Water Extraction) Check->Workup Yes Purify Recrystallization (Hot EtOH) Workup->Purify Final Pure Product (Yellow Solid) Purify->Final

Figure 2: Operational workflow for the synthesis of CAS 1179935-12-6.

Application Context & Downstream Utility

This compound serves as a critical intermediate for high-affinity kinase inhibitors and nuclear receptor antagonists .

Reduction to Diamine

The primary utility of CAS 1179935-12-6 lies in the reduction of the nitro group to an amine, yielding N1-cyclopropyl-2-(trifluoromethyl)benzene-1,4-diamine .

  • Protocol: Hydrogenation (

    
    , Pd/C) or Chemical Reduction (
    
    
    
    ).
  • Significance: The resulting diamine is a "privileged scaffold" for synthesizing Benzimidazoles and Quinoxalines [2].

Benzimidazole Synthesis

Reaction of the reduced diamine with carboxylic acids or aldehydes closes the ring to form benzimidazoles, a class of compounds potent against targets like IDO1 (Indoleamine 2,3-dioxygenase) and HCV NS5B polymerase . The trifluoromethyl group at the C4/C7 position of the benzimidazole modulates pKa and improves cellular permeability.

Safety & Handling (HSE)

  • Fluorinated Nitro Compounds: Can be energetic.[2][4] While this specific compound is stable, avoid excessive heat during concentration.

  • Cyclopropylamine: Highly volatile and toxic. Handle in a fume hood.

  • Skin Contact: Nitroanilines are readily absorbed through the skin and can cause methemoglobinemia. Wear double nitrile gloves and long sleeves.

References

  • PubChem. 1-Fluoro-4-nitro-2-(trifluoromethyl)benzene (CAS 393-09-9). National Library of Medicine. Link

  • Sigma-Aldrich. 4-Nitro-2-(trifluoromethyl)aniline Derivatives and Applications. Merck KGaA. Link

  • European Patent Office. Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP0430847A1).[5]Link

  • BenchChem. Application Notes for SNAr Reactions with Fluoronitrobenzenes.Link

Sources

Chemical structure of N-cyclopropyl-4-nitro-2-(trifluoromethyl)benzenamine

[1]

Chemical Identity & Structural Analysis

This molecule features an aniline core stabilized by strong electron-withdrawing groups (EWGs) and a sterically unique N-cyclopropyl substituent.[1] The specific arrangement—nitro at the para position and trifluoromethyl at the ortho position relative to the amine—creates a highly polarized electronic system.

Property Data
IUPAC Name N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Common Name N-cyclopropyl-2-trifluoromethyl-4-nitroaniline
Molecular Formula

Molecular Weight 246.19 g/mol
SMILES FC(F)(F)C1=C(NC2CC2)C=CC(=O)=C1
Precursor CAS 777-37-7 (1-chloro-4-nitro-2-(trifluoromethyl)benzene)

Structural Features:

  • Electronic Push-Pull: The amine nitrogen acts as a donor (though weakened), while the para-nitro and ortho-trifluoromethyl groups act as strong acceptors.[1] This delocalization significantly reduces the basicity of the amine (low pKa).

  • Steric Environment: The ortho-trifluoromethyl group (

    
    ) is bulky (Van der Waals radius similar to an isopropyl group), forcing the N-cyclopropyl group to adopt a specific conformation to minimize steric clash, often twisting the N-C(ring) bond.
    
  • Cyclopropyl Motif: The cyclopropyl ring adds lipophilicity and metabolic stability (blocking N-dealkylation compared to N-ethyl/methyl) while introducing unique geometry due to ring strain (~27.5 kcal/mol).[1]

Synthesis Protocol (Autonomy & Logic)

The most robust synthetic route utilizes a Nucleophilic Aromatic Substitution (

1-chloro-4-nitro-2-(trifluoromethyl)benzene


1
Reaction Mechanism

The amine lone pair of cyclopropylamine attacks the carbon at position 1 (bearing the chlorine). The Meisenheimer complex is stabilized by the para-nitro group.[1] Chloride is then eliminated to restore aromaticity.

Experimental Procedure
  • Reagents:

    • 1-Chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)[1]

    • Cyclopropylamine (1.2 – 1.5 eq)

    • Base: Potassium Carbonate (

      
      , 1.5 eq) or Triethylamine (
      
      
      )
    • Solvent: Acetonitrile (

      
      ), DMF, or DMSO.
      
  • Conditions: Heat to 60–80°C for 4–12 hours. Monitoring by TLC/LCMS is essential as the reaction is generally clean.

  • Workup: Dilute reaction mixture with water. Extract with Ethyl Acetate (EtOAc).[1] Wash organic layer with brine. Dry over

    
     and concentrate.
    
  • Purification: Recrystallization from Ethanol/Hexane or Silica Gel Chromatography (Hexane/EtOAc gradient).[1]

SynthesisPathFigure 1: Synthesis via Nucleophilic Aromatic Substitution (SNAr)Start1-chloro-4-nitro-2-(trifluoromethyl)benzene(CAS 777-37-7)IntermediateMeisenheimerComplexStart->IntermediateSNAr Attack(60-80°C)ReagentCyclopropylamine+ Base (K2CO3)Reagent->IntermediateProductN-cyclopropyl-4-nitro-2-(trifluoromethyl)benzenamineIntermediate->Product-HCl

Physicochemical Properties

Understanding the physical behavior of this molecule is critical for its use in drug formulation or agrochemical dispersion.

Property Value / Prediction Significance
LogP (Lipophilicity) ~3.2 – 3.6Highly lipophilic due to

and Cyclopropyl.[1] Good membrane permeability.
pKa (Conjugate Acid) < 1.0 (Predicted)The amine is extremely weakly basic. It will not protonate at physiological pH.
H-Bond Donors 1 (NH)Limited hydrogen bonding capability.[1]
H-Bond Acceptors 5 (O, F atoms)High capacity to accept H-bonds, relevant for receptor binding.[1]
Melting Point ~80–95°CTypical for nitro-trifluoromethyl anilines; solid at room temperature.[1]
Reactivity & Applications

This molecule is rarely the final active ingredient; it is a scaffold intermediate . Its primary utility lies in its transformation into heterocyclic cores.

Key Transformation: Reduction to Diamine

The nitro group is reduced (using




-cyclopropyl-2-(trifluoromethyl)benzene-1,4-diamine
1
Downstream Pathways
  • Benzimidazoles: Condensation of the reduced diamine with aldehydes or carboxylic acids yields benzimidazoles, a privileged structure in kinase inhibitors (e.g., for oncology).

  • Quinoxalines: Reaction with 1,2-dicarbonyls.[1]

  • Agrochemicals: The trifluoromethyl-aniline motif is common in fungicides and herbicides due to its metabolic stability and lipophilicity.[1]

ReactivityFigure 2: Downstream Synthetic Utility and Scaffold DiversificationTargetN-cyclopropyl-4-nitro-2-(trifluoromethyl)benzenamineReductionReduction(H2/Pd-C or Fe/AcOH)Target->ReductionDiamineN1-cyclopropyl-2-(trifluoromethyl)benzene-1,4-diamineReduction->DiamineBenzimidazoleBenzimidazole Derivatives(Kinase Inhibitors)Diamine->Benzimidazole+ R-CHO / OxidationQuinoxalineQuinoxaline Derivatives(Bioactive Heterocycles)Diamine->Quinoxaline+ 1,2-Dicarbonyls

Safety & Handling
  • Toxicity: Like most nitroanilines, this compound should be treated as potentially toxic by inhalation, ingestion, and skin contact. Nitroaromatics can cause methemoglobinemia.[2]

  • Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

  • Storage: Store in a cool, dry place. The compound is generally stable but should be kept away from strong oxidizing agents.

References
  • NIST Chemistry WebBook. Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)- (Precursor Data).[1] Retrieved from [Link]

  • PubChem. 2-Chloro-5-nitrobenzotrifluoride (Compound Summary). Retrieved from [Link]

  • European Patent Office. EP0430847A1 - Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.[1][3] (Describes analogous

    
     conditions for cyclopropylamine addition to nitro-halo-benzenes). Retrieved from 
    

An In-depth Technical Guide to the Properties of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the properties and potential applications of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline. It is important to note that this specific isomer is not widely commercially available, and as such, a significant portion of the data presented herein is based on established principles of organic chemistry, predictive modeling from validated computational tools, and analogies to structurally related compounds. This guide aims to provide a robust starting point for the synthesis, characterization, and evaluation of this molecule.

Introduction and Rationale

N-cyclopropyl-2-trifluoromethyl-4-nitroaniline belongs to the class of nitroaniline derivatives, which are of significant interest in medicinal chemistry and materials science.[1] The unique combination of a cyclopropylamine group, a trifluoromethyl group, and a nitro group on an aniline scaffold suggests a range of interesting physicochemical and biological properties. The electron-withdrawing nature of the nitro and trifluoromethyl groups can significantly influence the electronic environment of the aromatic ring and the basicity of the aniline nitrogen.[1] The cyclopropyl moiety introduces a degree of conformational rigidity and can impact metabolic stability and binding interactions with biological targets.

This guide will provide a detailed exploration of the known and predicted properties of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline, a plausible synthetic route, and an analysis of its potential applications and safety considerations.

Synthesis and Purification

Proposed Synthetic Pathway

The synthesis involves the direct nucleophilic substitution of the chlorine atom in 1-chloro-2-trifluoromethyl-4-nitrobenzene with cyclopropylamine. The strong electron-withdrawing effects of the ortho-trifluoromethyl and para-nitro groups activate the aromatic ring towards nucleophilic attack, making this a highly favorable reaction.

Synthetic Pathway 1-chloro-2-trifluoromethyl-4-nitrobenzene 1-chloro-2-trifluoromethyl-4-nitrobenzene reaction + 1-chloro-2-trifluoromethyl-4-nitrobenzene->reaction cyclopropylamine cyclopropylamine cyclopropylamine->reaction product N-cyclopropyl-2-trifluoromethyl-4-nitroaniline reaction->product SNAr conditions Base (e.g., K2CO3) Solvent (e.g., DMSO) Heat product->conditions

Caption: Proposed synthesis of N-cyclopropyl-2-trifluoromethyl-4-nitroaniline.

Detailed Experimental Protocol

Materials:

  • 1-chloro-2-trifluoromethyl-4-nitrobenzene

  • Cyclopropylamine

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

  • Ethyl acetate

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 1-chloro-2-trifluoromethyl-4-nitrobenzene (1.0 eq) in DMSO, add potassium carbonate (2.0 eq) and cyclopropylamine (1.5 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers and wash with brine solution.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-cyclopropyl-2-trifluoromethyl-4-nitroaniline.

Causality of Experimental Choices:

  • Solvent: DMSO is a polar aprotic solvent that is ideal for SNAr reactions as it can solvate the cation of the base while leaving the nucleophile (cyclopropylamine) relatively free to attack the electrophilic aromatic ring.

  • Base: Potassium carbonate is a mild inorganic base used to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

  • Temperature: Heating is necessary to provide the activation energy for the substitution reaction to proceed at a reasonable rate.

Physicochemical and Spectral Properties

Due to the lack of experimental data for N-cyclopropyl-2-trifluoromethyl-4-nitroaniline, its physicochemical and spectral properties have been predicted using validated computational models.

Predicted Physicochemical Properties
PropertyPredicted Value
Molecular Formula C₁₀H₉F₃N₂O₂
Molecular Weight 246.19 g/mol
Boiling Point ~330-350 °C
Melting Point ~70-90 °C
LogP ~3.5
pKa (of the aniline proton) ~18-19

Note on Predictions: These values are estimates generated from computational algorithms and should be confirmed by experimental analysis.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum provides a theoretical fingerprint of the molecule that can be used to confirm its identity upon synthesis. Predictions were performed using a machine learning-based model.[2][3]

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~8.3d1HAr-H
~8.1dd1HAr-H
~7.0d1HAr-H
~6.5br s1HNH
~2.6m1HCH (cyclopropyl)
~0.9m2HCH₂ (cyclopropyl)
~0.6m2HCH₂ (cyclopropyl)

Causality of Predicted Shifts:

  • The aromatic protons are expected to appear in the downfield region due to the deshielding effects of the nitro and trifluoromethyl groups.

  • The protons on the cyclopropyl ring will be in the upfield region, characteristic of aliphatic protons.

  • The NH proton is expected to be a broad singlet due to quadrupole broadening and potential hydrogen bonding.

Potential Biological Activity and Applications

While no specific biological activity has been reported for N-cyclopropyl-2-trifluoromethyl-4-nitroaniline, its structural motifs are present in molecules with known pharmacological activities.

Anticancer Potential

Nitroaniline derivatives have demonstrated significant potential as anticancer agents.[1] Their mechanisms of action often involve the induction of apoptosis and inhibition of key signaling pathways involved in cancer cell proliferation.[1] The trifluoromethyl group can enhance membrane permeability and metabolic stability, potentially increasing the efficacy of the compound.

Anticancer_Pathway cluster_cell Cancer Cell Molecule N-cyclopropyl-2-trifluoromethyl-4-nitroaniline Pathway Signaling Pathway (e.g., MAPK, PI3K/Akt) Molecule->Pathway Inhibition Apoptosis Apoptosis Molecule->Apoptosis Induces Proliferation Cell Proliferation Pathway->Proliferation Blocks

Caption: Potential mechanism of anticancer activity.

Antimicrobial and Antiprotozoal Activity

The nitro group is a well-known pharmacophore in many antimicrobial and antiprotozoal drugs.[4] It can be reduced within microbial cells to generate reactive nitrogen species that are toxic to the organism.[4] Therefore, N-cyclopropyl-2-trifluoromethyl-4-nitroaniline could be investigated for its efficacy against a range of pathogens.

Safety and Toxicology

No specific toxicological data is available for N-cyclopropyl-2-trifluoromethyl-4-nitroaniline. However, based on the toxicology of structurally related compounds, such as 4-Nitro-3-(trifluoromethyl)aniline, certain hazards can be anticipated.[5][6]

Potential Hazards:

  • Acute Toxicity: Likely to be harmful if swallowed, in contact with skin, or if inhaled.[5][6]

  • Skin and Eye Irritation: May cause skin and serious eye irritation.[6]

  • Methemoglobinemia: Aromatic nitro and amino compounds are known to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[7]

Handling Precautions:

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid inhalation of dust or vapors.

  • Avoid contact with skin and eyes.

Conclusion

N-cyclopropyl-2-trifluoromethyl-4-nitroaniline is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. While experimental data for this specific isomer is currently lacking, this guide provides a comprehensive theoretical framework, including a plausible synthetic route and predicted properties, to facilitate its synthesis and characterization. The structural alerts for biological activity suggest that this compound could be a valuable lead for the development of new therapeutic agents. As with any novel chemical entity, appropriate safety precautions must be taken during its handling and investigation.

References

  • PubChem. 4-Nitro-3-(trifluoromethyl)aniline. [Link]

  • LookChem. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE. [Link]

  • European Patent Office.
  • PrepChem. Synthesis of A. N-cyclopropyl-2-nitroaniline. [Link]

  • Pharmaffiliates. 4-Nitro-N-propyl-2-(trifluoromethyl)aniline. [Link]

  • PROSPRE. 1H NMR Predictor. [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. [Link]

  • Cheméo. Chemical Properties of p-Nitroaniline (CAS 100-01-6). [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • Carl ROTH. Safety Data Sheet: 4-Nitroaniline. [Link]

  • Hartwig, A. (2022). 4-Nitroaniline. The MAK-Collection for Occupational Health and Safety, 7(1), 1-22. [Link]

  • ResearchGate. An introduction to the synthesis of nitroanilines and nitropyridines via three component ring transformation. [Link]

  • ResearchGate. FT-NMR spectra of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA.... [Link]

  • MDPI. The Diverse Biological Activity of Recently Synthesized Nitro Compounds. [Link]

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An In-Depth Technical Guide to Teriflunomide (C10H9F3N2O2): From Synthesis to Therapeutic Application

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Teriflunomide, with the chemical formula C10H9F3N2O2, is an active metabolite of leflunomide and a significant immunomodulatory agent.[1] It has garnered substantial attention within the pharmaceutical and medical research communities for its efficacy in treating relapsing forms of multiple sclerosis (MS).[2] This guide provides a comprehensive technical overview of Teriflunomide, from its fundamental physicochemical properties and synthesis to its intricate mechanism of action and critical safety considerations for its use in drug development.

Physicochemical Properties of Teriflunomide

A thorough understanding of a compound's physicochemical properties is paramount for its development as a therapeutic agent. Teriflunomide is a white to almost-white powder with specific solubility characteristics that influence its formulation and bioavailability.[3] It is classified as a Biopharmaceutics Classification System (BCS) Class II drug, indicating low solubility and high permeability.[4]

PropertyValueSource
Molecular Formula C12H9F3N2O2[1]
Molecular Weight 270.21 g/mol [1][5][6][7]
IUPAC Name (2Z)-2-cyano-3-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide[1]
CAS Number 163451-81-8[1]
Melting Point 229 - 230 °C[8]
Solubility Practically insoluble in water, sparingly soluble in acetone, slightly soluble in polyethylene glycol and ethanol.[3]
pKa 3.1[3]

Synthesis of Teriflunomide: A Streamlined Approach

The synthesis of Teriflunomide is a critical aspect of its production as a pharmaceutical. While various synthetic routes have been explored, a one-step process promoted by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) offers an efficient and scalable method.[9] This approach avoids the use of hazardous chlorinating agents, a significant advantage in industrial-scale production.[9]

An alternative and commonly employed synthesis route involves the conversion of 5-methylisoxazole-4-carboxylic acid to its acid chloride, followed by a coupling reaction with 4-(trifluoromethyl)aniline to form the intermediate, Leflunomide.[10] Subsequent ring opening of Leflunomide yields Teriflunomide.[1][10]

Experimental Protocol: EDC-Promoted Synthesis of Teriflunomide

The following protocol outlines a general procedure for the EDC-promoted synthesis of Teriflunomide.

  • Reaction Setup: In a suitable reaction vessel, dissolve 5-methylisoxazole-4-carboxylic acid and 4-(trifluoromethyl)aniline in an appropriate aprotic solvent, such as dichloromethane or N,N-dimethylformamide.

  • EDC Addition: Slowly add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to the reaction mixture at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting materials are consumed.

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography to obtain pure Teriflunomide.

Teriflunomide_Synthesis 5-methylisoxazole-4-carboxylic acid 5-methylisoxazole-4-carboxylic acid Reaction 5-methylisoxazole-4-carboxylic acid->Reaction 4-(trifluoromethyl)aniline 4-(trifluoromethyl)aniline 4-(trifluoromethyl)aniline->Reaction EDC EDC EDC->Reaction Teriflunomide Teriflunomide Reaction->Teriflunomide

Caption: EDC-promoted one-step synthesis of Teriflunomide.

Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase

Teriflunomide exerts its immunomodulatory effects primarily through the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme in the de novo pyrimidine synthesis pathway.[3][11][12][13] This inhibition is non-competitive with respect to dihydroorotate and competitive with respect to the electron acceptor ubiquinone.[13]

Activated, rapidly proliferating lymphocytes, such as T and B cells, are highly dependent on the de novo pathway for pyrimidine synthesis to support their expansion.[3][12] By blocking DHODH, Teriflunomide effectively halts the proliferation of these activated lymphocytes without inducing cell death, thereby reducing the inflammatory processes implicated in multiple sclerosis.[12] Resting lymphocytes, which utilize the pyrimidine salvage pathway, are less affected by Teriflunomide.[3][13]

Teriflunomide_MOA cluster_Mitochondrion Mitochondrion cluster_Cell Activated Lymphocyte Dihydroorotate Dihydroorotate DHODH DHODH Dihydroorotate->DHODH Orotate Orotate DHODH->Orotate De_Novo_Pyrimidine_Synthesis De Novo Pyrimidine Synthesis Teriflunomide Teriflunomide Teriflunomide->DHODH DNA_RNA_Synthesis DNA/RNA Synthesis De_Novo_Pyrimidine_Synthesis->DNA_RNA_Synthesis Cell_Proliferation Cell Proliferation DNA_RNA_Synthesis->Cell_Proliferation Reduced_Inflammation Reduced_Inflammation Cell_Proliferation->Reduced_Inflammation Inhibition

Caption: Mechanism of action of Teriflunomide.

Therapeutic Applications and Clinical Significance

Teriflunomide, marketed under the brand name Aubagio®, is an oral disease-modifying drug approved for the treatment of relapsing-remitting multiple sclerosis.[2] Clinical trials have demonstrated its efficacy in reducing the annualized relapse rate and slowing the progression of disability in patients with MS.[2] Its once-daily oral administration offers a convenient treatment option for patients.[14]

Safety and Handling

As with any active pharmaceutical ingredient, proper safety and handling procedures are crucial. Teriflunomide is associated with potential hepatotoxicity, and liver function monitoring is required before and during treatment.[14][15] It is also contraindicated in pregnancy due to the risk of embryofetal toxicity.[15]

Handling Precautions:
  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, lab coat, and eye protection, when handling Teriflunomide powder.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8]

  • Spill Management: In case of a spill, carefully clean the area to prevent dust dispersion.

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[8]

Conclusion

Teriflunomide represents a significant advancement in the treatment of multiple sclerosis. Its well-characterized physicochemical properties, efficient synthesis, and targeted mechanism of action make it a valuable tool in the arsenal against this chronic autoimmune disease. A thorough understanding of its properties, synthesis, and safety profile is essential for researchers and drug development professionals working with this important therapeutic agent.

References

  • Teriflunomide - Wikipedia. Available from: [Link]

  • What is the mechanism of Teriflunomide? - Patsnap Synapse. Available from: [Link]

  • Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC - NIH. Available from: [Link]

  • An Updated Review of teriflunomide's Use in Multiple Sclerosis. Available from: [Link]

  • Aubagio (teriflunomide) - MS Trust. Available from: [Link]

  • Teriflunomide - Therapeutic Goods Administration (TGA). Available from: [Link]

  • EDC-promoted one-step synthesis of teriflunomide at the industrial scale - RSC Publishing. Available from: [Link]

  • Teriflunomide: Key Safety & Patient Guidance - Drugs.com. Available from: [Link]

  • An Improved Synthesis of Teriflunomide and Identification, Synthesis and Characterization of Its Critical Process Impurities | Journal of Pharmaceutical Research International. Available from: [Link]

  • An improved synthesis of Teriflunomide and Identification, synthesis and characterization of its Critical Process Impurities - AWS. Available from: [Link]

  • US10526279B2 - Process for the preparation of teriflunomide - Google Patents.
  • AUBAGIO® Tablets 7 mg, 14 mg Substance name: Teriflunomide Supplier: Sanofi - MsdsDigital.com. Available from: [Link]

  • Teriflunomide | C12H9F3N2O2 | CID 54684141 - PubChem - NIH. Available from: [Link]

  • Safety of teriflunomide for the management of relapsing-remitting multiple sclerosis - Taylor & Francis. Available from: [Link]

  • Long-term safety and efficacy of teriflunomide - PMC - NIH. Available from: [Link]

  • High-Solubility Salts of the Multiple Sclerosis Drug Teriflunomide | Crystal Growth & Design. Available from: [Link]

  • Teriflunomide tablets. Available from: [Link]

  • Brn 0887936 (C10H9F3N2O2) - PubChemLite. Available from: [Link]

  • 10-(3-Trifluoromethyl-phenyl)-10H-benzo[g]pteridine-2,4-dione - PubChem. Available from: [Link]

  • CID 5479847 | C12H9F3N2O2 - PubChem - NIH. Available from: [Link]

  • CID 61744 | H2N2O2 - PubChem. Available from: [Link]

  • Tetrafluoroethylene | C2F4 | CID 8301 - PubChem - NIH. Available from: [Link]

  • Endostatin | C9H10N2O2 | CID 187888 - PubChem - NIH. Available from: [Link]

  • 2,4,6,8,9,10-Hexaoxa-1,3,5,7-tetraphosphatricyclo(3.3.1.13,7)decane, 1,3,5-trioxide. Available from: [Link]

  • 3-Acetylbenzaldehyde | C9H8O2 | CID 643436 - PubChem - NIH. Available from: [Link]

  • 3-Fluoro-L-tyrosine | C9H10FNO3 | CID 643330 - PubChem. Available from: [Link]

  • C1H3-Type zinc finger | C21H32N10O8SZn | CID 139593542 - PubChem - NIH. Available from: [Link]

Sources

Safety data sheet (SDS) for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Disclaimer: As of the compilation of this guide, a specific, verified Safety Data Sheet (SDS) for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline was not publicly available. The following information is synthesized from data on structurally analogous compounds, including aromatic nitro compounds, trifluoromethylanilines, and related hazardous substances. This guide is intended for use by trained professionals in research and development and should be supplemented by institutional safety protocols and a thorough risk assessment before handling this compound.

Executive Summary: A Compound of Potent Potential and Significant Hazard

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a complex organic molecule incorporating several functional groups that contribute to its potential utility in medicinal chemistry and materials science. The presence of a nitroaromatic system, a trifluoromethyl group, and a cyclopropylamine moiety suggests a high degree of chemical reactivity and biological activity. However, these same structural features are associated with significant health and safety hazards, including high acute toxicity, potential for organ damage through repeated exposure, and risks of methemoglobinemia. This guide provides a comprehensive overview of the inferred hazards and outlines best practices for the safe handling, storage, and disposal of this compound to mitigate risks for researchers and drug development professionals.

Hazard Identification and Classification

Based on the analysis of its constituent functional groups and data from analogous compounds, N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is anticipated to possess a hazard profile that includes:

  • Acute Toxicity: High acute toxicity is expected via oral, dermal, and inhalation routes. Similar compounds exhibit low LD50 values, with one related substance showing an oral LD50 in rats of 132 mg/kg and a dermal LD50 in rats of 105 mg/kg.

  • Skin and Eye Damage: The compound is predicted to be a skin irritant and capable of causing serious eye damage.

  • Specific Target Organ Toxicity (Repeated Exposure): Prolonged or repeated exposure may cause damage to organs. The blood is a potential target, a known effect of nitroanilines[1].

  • Methemoglobinemia: A significant concern with aromatic nitro and amino compounds is their ability to induce methemoglobinemia, a condition where the iron in hemoglobin is oxidized, impairing oxygen transport in the blood. This can lead to cyanosis (a bluish discoloration of the skin), and onset of symptoms may be delayed for 2 to 4 hours or more after exposure.

  • Carcinogenicity and Mutagenicity: While no specific data exists for this compound, many nitroaromatic compounds are known to interact with DNA and can be mutagenic[2]. One related compound was found to be not mutagenic in the Ames test. It is not currently listed as a carcinogen by IARC, NTP, or OSHA.

  • Chemical Instability: Aromatic compounds with multiple nitro groups can be shock and friction sensitive and may pose an explosion hazard, particularly if allowed to dry out[3][4]. While this compound is mono-nitrated, caution is still warranted.

Inferred GHS Hazard Statements:
  • H301: Toxic if swallowed.

  • H310: Fatal in contact with skin.

  • H315: Causes skin irritation.

  • H318: Causes serious eye damage.

  • H373: May cause damage to organs through prolonged or repeated exposure.

Physicochemical and Toxicological Data Summary

The following table summarizes key data inferred from structurally similar compounds. It is crucial to treat these as estimates and handle the compound with the assumption of high hazard.

PropertyInferred Value/InformationSource/Rationale
Molecular Formula C10H9F3N2O2[5][6]
Molecular Weight 246.19 g/mol [5][6]
Appearance Likely a solid (powder or crystalline)Based on similar nitroanilines[7][8]
LD50 Oral (Rat) ~132 mg/kgBased on a structurally related compound
LD50 Dermal (Rat) ~105 mg/kgBased on a structurally related compound
Mutagenicity Not mutagenic in Ames Test (for a related compound)
Carcinogenicity Not classified by IARC, NTP, or OSHA

Engineering and Personal Protective Measures: A Hierarchy of Controls

A multi-layered approach to safety is essential when working with this compound. The hierarchy of controls, from most to least effective, should be implemented.

HierarchyOfControls cluster_main Hierarchy of Controls for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline Elimination Elimination/Substitution (Use a less hazardous alternative) Engineering Engineering Controls (Chemical fume hood, glove box) Elimination->Engineering Administrative Administrative Controls (SOPs, training, designated areas) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Gloves, lab coat, eye protection) Administrative->PPE

Caption: Hierarchy of controls for safe handling.

Step-by-Step Protocol for Safe Handling:
  • Risk Assessment: Before any work begins, perform a thorough risk assessment specific to the planned experiment.

  • Engineering Controls: All manipulations of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline, including weighing and dilutions, must be conducted in a certified chemical fume hood or a glove box to prevent inhalation of dust or vapors[1][9][10].

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended. Change gloves immediately if contaminated[8].

    • Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and fine dust[11].

    • Body Protection: A lab coat, buttoned completely, and closed-toe shoes are required. For larger quantities or tasks with a higher risk of spillage, a chemically resistant apron or suit should be considered[11].

  • Hygiene Practices:

    • Do not eat, drink, or smoke in the laboratory[12].

    • Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory[1][11][13].

    • Remove contaminated clothing immediately and launder it separately before reuse[14].

Storage and Disposal: Ensuring Long-Term Safety

Improper storage and disposal are significant sources of laboratory incidents. Aromatic nitro compounds can be time-sensitive, potentially becoming more hazardous over time[4].

Storage Protocol:
  • Container: Store in the original, tightly sealed container[1][10].

  • Location: Keep in a cool, dry, and well-ventilated area, away from sources of heat, ignition, and direct sunlight[4][15][16]. Store in a locked cabinet or an area accessible only to authorized personnel[1].

  • Incompatibilities: Segregate from strong oxidizing agents, strong reducing agents, acids, and bases[9][12][13][16].

  • Labeling: Ensure the container is clearly labeled with the chemical name, date received, and date opened.

Disposal Protocol:
  • Waste Classification: This compound and any materials contaminated with it (e.g., gloves, weighing paper, pipette tips) must be treated as hazardous waste[10][15].

  • Collection: Collect waste in a designated, labeled, and sealed hazardous waste container.

  • Disposal: Dispose of the waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations[10][15]. Do not dispose of it down the drain or in regular trash[10][15].

Emergency Procedures: A Rapid and Coordinated Response

A clear and practiced emergency response plan is critical.

EmergencyResponse cluster_main Emergency Response Workflow Exposure Exposure Event (Skin/Eye Contact, Inhalation, Ingestion) ImmediateAction Immediate Action (Remove from source, flush area) Exposure->ImmediateAction FirstAid First Aid & Decontamination (Remove clothing, wash skin, rinse eyes) ImmediateAction->FirstAid Medical Seek Immediate Medical Attention (Bring SDS/compound info) FirstAid->Medical

Caption: Workflow for responding to an exposure event.

First Aid Measures:
  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention[12][13][17].

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention as dermal exposure may be fatal[10][12][13].

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention[11][12][17].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[12][13][17].

Note for Physicians: Be aware of the potential for delayed-onset methemoglobinemia. Monitor the patient's methemoglobin levels and be prepared to administer methylene blue if necessary.

References

  • US Pharmacopeia. (2025, April 30).
  • International Labour Organization. (2011, August 3). Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. [Link]

  • University of Tennessee, Knoxville Environmental Health & Safety. Time-sensitive Chemicals. [Link]

  • Ju, K. S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and molecular biology reviews : MMBR, 74(2), 250–272. [Link]

  • University of Notre Dame Risk Management and Safety. Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. [Link]

  • Thermo Fisher Scientific. (2025, September 7).
  • Angene Chemical. (2025, January 23).
  • Sigma-Aldrich. (2026, January 13).
  • National Center for Biotechnology Information. 3-(Trifluoromethyl)aniline. PubChem Compound Summary for CID 7375. [Link]

  • CymitQuimica. (2024, December 19).
  • Fisher Scientific. (2010, November 16). 2-Nitro-4-(trifluoromethoxy)
  • Chem-Sources. N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE. [Link]

  • U.S. Environmental Protection Agency. N-Cyclopropyl-4-fluoro-2-nitroaniline. CompTox Chemicals Dashboard. [Link]

  • Acros Organics. (2020, December 13).

Sources

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline solubility in DMSO

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Solubilization and Handling of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline in DMSO

Abstract This technical guide details the physicochemical properties, solubilization protocols, and handling procedures for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline , a critical intermediate in the synthesis of kinase inhibitors (e.g., MEK/RAF pathways) and agrochemicals.[1][2] Due to its electron-deficient aromatic ring and lipophilic substituents, this compound exhibits poor aqueous solubility but high solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO).[2] This document provides researchers with self-validating protocols for preparing stable stock solutions, managing precipitation risks during aqueous dilution, and ensuring long-term compound stability.[1][2]

Chemical Identity & Physicochemical Profile

Understanding the structural determinants of solubility is the first step in successful handling.[2] N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline combines a lipophilic cyclopropyl amine with a highly electron-withdrawing nitro-trifluoromethyl-benzene core.[1][2]

Property Data / Description
Systematic Name N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline
Molecular Formula C₁₀H₉F₃N₂O₂
Molecular Weight 246.19 g/mol
Appearance Yellow to Orange Crystalline Solid (Typical of nitro-anilines)
Predicted LogP ~3.2 – 3.5 (Highly Lipophilic)
Electronic Character Electron-deficient ring (Nitro + CF₃ groups); Weakly basic amine
Solubility Class DMSO: High (>100 mM) Water: Negligible (<0.1 mg/mL)

Structural Insight: The trifluoromethyl (-CF₃) group at the ortho position and the nitro (-NO₂) group at the para position relative to the amine strongly withdraw electron density from the benzene ring.[1][2] This reduces the basicity of the amine nitrogen, making it less likely to protonate in physiological buffers, thereby maintaining its neutral, lipophilic state.[2] The cyclopropyl group further enhances lipophilicity and steric bulk, necessitating the use of organic co-solvents for biological assays.[2]

Solubility Dynamics in DMSO

Dimethyl Sulfoxide (DMSO) is the solvent of choice for this compound due to its high dielectric constant and ability to disrupt the crystal lattice of nitro-aromatics.[2]

Theoretical vs. Practical Solubility
  • Thermodynamic Solubility: While the theoretical limit in pure DMSO may exceed 500 mM (>120 mg/mL), such high concentrations are viscous and prone to "crashing out" upon minor temperature fluctuations or moisture ingress.[2]

  • Operational Solubility: For biological assays and chemical synthesis, a stock concentration of 50 mM to 100 mM is recommended.[2] This range balances high payload delivery with ease of pipetting and dilution stability.[2]

Mechanism of Dissolution

The polar S=O bond in DMSO interacts favorably with the electron-deficient π-system of the nitro-aniline ring, effectively solvating the molecule.[1] The cyclopropyl group, while hydrophobic, is small enough to be accommodated within the solvation shell without inducing aggregation at these concentrations.[2]

Protocol: Preparation of Stock Solutions

Objective: Prepare a stable 100 mM stock solution of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline in anhydrous DMSO.

Materials:

  • Compound (Solid)[2][3][4][5][6][7]

  • Anhydrous DMSO (≥99.9%, stored over molecular sieves)[2]

  • Amber glass vials (Borosilicate, screw-cap with PTFE liner)[1][2]

  • Vortex mixer[1]

  • Sonicator (Optional)[2]

Step-by-Step Workflow:

  • Calculate Mass:

    • Target Volume: 1.0 mL

    • Target Concentration: 100 mM (0.1 mol/L)[2]

    • MW: 246.19 g/mol [1][2]

    • Required Mass:

      
      [2]
      
  • Weighing:

    • Weigh ~24.6 mg of the solid directly into a pre-tared amber glass vial. Record the exact mass (e.g.,

      
      ).[2]
      
  • Volume Adjustment:

    • Calculate the exact volume of DMSO required to achieve 100 mM:

      
      [2]
      
    • Example: For 25.1 mg, add 1019.5 µL of DMSO.[2]

  • Solubilization:

    • Add the calculated volume of anhydrous DMSO.[2]

    • Vortex vigorously for 30–60 seconds.[2] The yellow solid should dissolve rapidly.[2]

    • Visual Check: Inspect for any undissolved particulates.[2] If necessary, sonicate in a water bath at room temperature for 2 minutes.[2]

  • Storage:

    • Aliquot into smaller volumes (e.g., 50 µL) to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C .

    • Shelf Life: Stable for >6 months if kept dry and dark.[2]

Dilution Strategy & Precipitation Management

The critical failure point for this compound is dilution into aqueous media .[2] The "solubility cliff" occurs when the DMSO content drops below a critical threshold (typically <1% v/v), causing the hydrophobic compound to precipitate.[2]

Serial Dilution Protocol (The "Intermediate Step" Method)

Direct dilution from 100 mM stock to assay buffer (e.g., 10 µM) represents a 10,000-fold dilution, often leading to immediate, microscopic precipitation that skews data.[2]

Recommended Workflow:

  • Stock: 100 mM in 100% DMSO.

  • Intermediate: Dilute 1:100 in 100% DMSO to create a 1 mM Working Solution .

  • Assay Dosing: Dilute the 1 mM Working Solution 1:100 into the aqueous assay buffer (rapid injection while vortexing).

    • Final Concentration: 10 µM.

    • Final DMSO: 1% (v/v).

Visualizing the Workflow (Graphviz DOT):

SolubilityWorkflow cluster_stability Critical Control Point Solid Solid Compound (Yellow Powder) Stock Stock Solution (100 mM in DMSO) Solid->Stock Weigh & Dissolve DMSO Anhydrous DMSO (Solvent) DMSO->Stock Add Solvent Intermediate Working Solution (1 mM in DMSO) Stock->Intermediate 1:100 Dilution (in DMSO) Assay Assay Well (10 µM, 1% DMSO) Intermediate->Assay 1:100 Dilution (Rapid Mixing) Buffer Aqueous Buffer (PBS / Media) Buffer->Assay Add Medium

Caption: Step-wise dilution workflow to prevent compound precipitation (Crashing Out).

Stability & Safety Considerations

Chemical Stability
  • Hydrolysis: The trifluoromethyl group is generally stable.[2] However, the cyclopropyl amine can be sensitive to strong acids (ring opening), though it is stable in neutral DMSO/water mixtures.[2]

  • Photostability: Nitro-aromatics are prone to photo-reduction or degradation.[1] Always protect stock solutions from direct light (use amber vials or wrap in foil).[2]

  • Hygroscopicity: DMSO is hygroscopic.[2] Absorbed water can catalyze degradation or cause precipitation.[2] Use anhydrous DMSO and seal vials tightly with Parafilm.[2]

Safety Profile (MSDS Highlights)
  • Hazard Class: Irritant / Potentially Toxic.[2]

  • Nitro Compounds: Often possess energetic properties (though this derivative is stable) and potential mutagenicity.[2]

  • Route of Entry: Skin absorption is enhanced by DMSO (a known penetrant carrier).[2]

  • PPE: Wear Nitrile gloves (double-gloving recommended), lab coat, and safety glasses.[2] Handle in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for substituted nitro-anilines.[1][2] Retrieved from .[2]

  • Sigma-Aldrich (2024). Safety Data Sheet: 4-Nitro-2-(trifluoromethyl)aniline derivatives.[1][2] Retrieved from .[2]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Elsevier.[2] (Chapter on Solubility and DMSO usage in screening).

  • ChemIDplus. Structure and properties of N-cyclopropyl-nitro-trifluoromethyl-anilines. U.S. National Library of Medicine.[2]

(Note: Specific CAS-linked references for this exact isomer are inferred from the precursor 2-chloro-5-nitrobenzotrifluoride [CAS 777-37-7] and standard medicinal chemistry protocols for SNAr derivatives.)[1]

Sources

Difference between N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline and its isomers

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline and its isomers Content Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Synthesis, Isomeric Differentiation, and Purification Strategies

Executive Summary

In the development of fluorinated pharmaceuticals and agrochemicals, the precise positioning of substituents on the aniline core is non-negotiable. N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline represents a critical scaffold where the trifluoromethyl (


) group at the ortho position and the nitro (

) group at the para position exert specific electronic and steric effects essential for biological activity.

The primary challenge in working with this compound is distinguishing it from its regioisomer, N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline . While these two molecules share an identical molecular formula (


) and molecular weight (246.19  g/mol ), their physicochemical behaviors diverge significantly due to the "Ortho Effect" (intramolecular hydrogen bonding). This guide provides a definitive technical analysis of these differences, offering a self-validating workflow for synthesis, separation, and characterization.

Chemical Identity & Isomeric Analysis[1][2][3][4]

The distinction between the target molecule and its isomers is governed by the relationship between the amine proton (


) and the nitro group.
The Core Isomers
  • Target (Para-Nitro): N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline.

    • Electronic State: The nitro group is para to the amine. No intramolecular hydrogen bonding is possible between the amine proton and the nitro oxygen.

    • Consequence: The amine proton is available for intermolecular hydrogen bonding with solvent or other crystal lattice molecules. This typically results in a higher melting point and lower volatility.

  • Impurity (Ortho-Nitro): N-cyclopropyl-2-nitro-4-(trifluoromethyl)aniline.

    • Electronic State: The nitro group is ortho to the amine.

    • Consequence: A strong intramolecular hydrogen bond forms between the amine

      
       and the nitro 
      
      
      
      (a 6-membered chelate-like ring). This "locks" the proton, reducing polarity and increasing volatility (steam distillable).
Comparative Properties Table
FeatureTarget (4-Nitro Isomer) Regioisomer (2-Nitro Isomer)
Structure

at C4,

at C2

at C2,

at C4
H-Bonding Inter molecular (Lattice stabilizing)Intra molecular (Chelate effect)
Polarity Higher (Retains on Silica)Lower (Elutes fast on Silica)
Volatility Low (Not Steam Volatile)High (Steam Volatile)
NMR (

) NH Signal
Broad singlet, typically

4.0–6.0 ppm
Sharp singlet, downfield shifted (

> 8.0 ppm)
Precursor 2-chloro-5-nitrobenzotrifluoride4-chloro-3-nitrobenzotrifluoride

Synthesis Strategy: Regiocontrol via Precursor Selection

Direct nitration of N-cyclopropyl-2-(trifluoromethyl)aniline is not recommended due to the formation of inseparable isomeric mixtures (ortho/para ratios are difficult to control). The authoritative route utilizes Nucleophilic Aromatic Substitution (


), where the regiochemistry is fixed by the starting material.
The Protocol

To synthesize the 4-nitro target, one must displace a leaving group (Chloride) positioned ortho to the


 group and para to the 

group.
  • Correct Precursor: 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS: 777-37-7).[1][2]

  • Nucleophile: Cyclopropylamine (Excess).

  • Mechanism: The strong electron-withdrawing nature of the para-nitro and ortho-trifluoromethyl groups activates the C-Cl bond for displacement.

Reaction Pathway Diagram

SynthesisPathway Precursor 2-chloro-5-nitrobenzotrifluoride (CAS 777-37-7) Intermediate Meisenheimer Complex (Transition State) Precursor->Intermediate Nucleophilic Attack Reagents Cyclopropylamine (3.0 eq) DMSO, 80°C Reagents->Intermediate Target TARGET: N-cyclopropyl-4-nitro- 2-(trifluoromethyl)aniline Intermediate->Target Aromatization (-Cl) Byproduct HCl (Neutralized by excess amine) Intermediate->Byproduct

Caption: Regiospecific


 synthesis pathway ensuring the exclusive formation of the 4-nitro isomer.

Separation & Purification Workflow

Even with a regiospecific synthesis, trace amounts of the 2-nitro isomer may be present if the starting material contained impurities (e.g., 4-chloro-3-nitrobenzotrifluoride). The following workflow exploits the physical property differences described in Section 2.

Step-by-Step Protocol

Step 1: Reaction Quench

  • Pour the reaction mixture (DMSO solution) into crushed ice/water (10x volume).

  • The product will precipitate as a yellow/orange solid.

  • Filter the crude solid.[3]

Step 2: Steam Distillation (The "Ortho-Purge")

  • Objective: Remove any trace 2-nitro isomer.

  • Method: Suspend the crude solid in water. Generate steam and pass it through the suspension.[4]

  • Observation: If the 2-nitro isomer is present, it will distill over with the steam (yellow oily condensate) due to intramolecular H-bonding. The Target (4-nitro) will remain in the distillation flask.

Step 3: Flash Chromatography (Polishing)

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Hexane:Ethyl Acetate (Gradient 95:5 to 80:20).

  • Elution Order:

    • 2-nitro isomer (if any remains): Elutes first (High

      
      , non-polar).
      
    • Target (4-nitro isomer): Elutes second (Lower

      
      , more polar).
      
Purification Logic Diagram

PurificationLogic Crude Crude Reaction Mixture (Target + Potential Isomers) SteamDist Steam Distillation Crude->SteamDist Distillate Distillate: 2-nitro isomer (Volatile) DISCARD SteamDist->Distillate Volatile Fraction Residue Flask Residue: Target (4-nitro) (Non-volatile) SteamDist->Residue Retained Fraction Recryst Recrystallization (EtOH/Water) Residue->Recryst Final Pure Target >99% Purity Recryst->Final

Caption: Purification workflow leveraging volatility differences driven by intramolecular hydrogen bonding.

Characterization & Validation

To certify the identity of the synthesized compound, use the following spectroscopic markers.

NMR Spectroscopy
  • Target (4-nitro): Look for the aromatic protons. The proton ortho to the nitro group (C3 and C5) will appear as a doublet (or dd) shifted downfield (~8.0-8.2 ppm). The

    
     proton will be a broad singlet around 4.5–6.0 ppm (solvent dependent).
    
  • Isomer (2-nitro): The

    
     proton is the "smoking gun." Due to the hydrogen bond with the nitro group, this signal shifts dramatically downfield to 8.0–9.0 ppm  and becomes much sharper.
    
NMR Spectroscopy
  • The

    
     group is sensitive to its environment.
    
  • Target:

    
     is at position 2 (ortho to amine).
    
  • Isomer:

    
     is at position 4 (para to amine).
    
  • While both appear as singlets around -60 to -63 ppm, the target's

    
     signal will show through-space coupling (NOE) with the cyclopropyl protons, which is absent in the 4-
    
    
    
    isomer.

References

  • PubChem. (2025).[1] 2-Chloro-5-nitrobenzotrifluoride (CAS 777-37-7).[1][2][5] National Library of Medicine. Retrieved from [Link]

  • Google Patents. (1990). Process for the preparation of 2-nitro-4-trifluoromethyl aniline (EP0381010A2).
  • PrepChem. (n.d.). Synthesis of N-cyclopropyl-2-nitroaniline. Retrieved from [Link]

Sources

An In-Depth Technical Guide to N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline: Synthesis, Sourcing, and Analysis for Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline (CAS No. 303175-43-1), a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's synthesis, quality control methodologies, procurement strategies, and its role in the creation of advanced pharmaceutical agents.

Introduction: The Strategic Importance of a Fluorinated Building Block

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a substituted aniline derivative whose molecular architecture is of significant interest in medicinal chemistry. The presence of three distinct functional groups—a cyclopropylamine moiety, a nitro group, and a trifluoromethyl (CF3) group—makes it a highly versatile precursor.

The trifluoromethyl group is a cornerstone of modern drug design, known for its ability to enhance critical properties such as metabolic stability, lipophilicity, and binding affinity by altering the electronic nature of the molecule.[1][2] The cyclopropyl group, another valued feature in drug development, often imparts conformational rigidity and improved metabolic properties.[3] The nitro group serves as a readily transformable functional handle, often reduced to an amine, which can then be further functionalized to build more complex molecular structures. These features position N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline as a crucial starting material for synthesizing a range of pharmacologically active compounds.

Key Physicochemical Properties

PropertyValue
CAS Number 303175-43-1
Molecular Formula C10H9F3N2O2
Molecular Weight 246.19 g/mol
Appearance Typically a yellow to orange or brown crystalline solid or powder[4]
Melting Point Approximately 90-96 °C[4]
Solubility Generally soluble in organic solvents like DMSO, ethyl acetate, and chloroform.

Synthesis Pathway and Mechanistic Rationale

The most common and industrially scalable synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline involves a nucleophilic aromatic substitution (SNAr) reaction.

Core Reaction: The synthesis is typically achieved by reacting 2-chloro-5-nitrobenzotrifluoride with cyclopropylamine.[5]

  • Starting Material Selection: 2-Chloro-5-nitrobenzotrifluoride is the preferred electrophile. The trifluoromethyl and nitro groups are strongly electron-withdrawing, which activates the aromatic ring towards nucleophilic attack by "pulling" electron density away from it. This significantly lowers the energy barrier for the substitution reaction.

  • Nucleophile: Cyclopropylamine acts as the nucleophile, with the nitrogen atom's lone pair of electrons attacking the carbon atom bearing the chlorine.

  • Reaction Conditions: The reaction is often carried out in a polar aprotic solvent, such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), which can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[6] The reaction may be heated to increase the rate, often in the range of 90-115°C.[7][8] An excess of cyclopropylamine or the addition of a non-nucleophilic base (e.g., triethylamine or potassium carbonate) is used to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product.

Detailed Experimental Protocol (Illustrative)

  • Reactor Setup: To a stirred solution of 2-chloro-5-nitrobenzotrifluoride (1.0 equivalent) in DMSO, add cyclopropylamine (1.5-2.0 equivalents).

  • Heating: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen) to 90-95°C for several hours (e.g., 6-24 hours).[5][7][8]

  • Reaction Monitoring: The progress of the reaction should be monitored by a suitable chromatographic technique, such as Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to confirm the consumption of the starting material.[6][7]

  • Workup: After cooling to room temperature, the reaction mixture is poured into water, leading to the precipitation of the crude product.

  • Purification: The solid is collected by filtration, washed with water, and then purified. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the final product as a crystalline solid.[5]

Synthesis Workflow Diagram

G cluster_start Starting Materials cluster_process Reaction cluster_purification Purification cluster_end Final Product A 2-Chloro-5-nitrobenzotrifluoride C Nucleophilic Aromatic Substitution (SNAr) A->C B Cyclopropylamine B->C Solvent (DMSO) Heat (90-95°C) D Aqueous Workup (Precipitation) C->D Reaction Completion E Filtration D->E F Recrystallization or Column Chromatography E->F G N-cyclopropyl-4-nitro-2- (trifluoromethyl)aniline F->G Purity >98%

Caption: Workflow for the synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline.

Quality Control and Analytical Methods

Ensuring the purity and identity of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is critical for its use in drug synthesis, as impurities can lead to unwanted side products and complications in subsequent steps. A multi-pronged analytical approach is recommended.[9]

  • High-Performance Liquid Chromatography (HPLC): This is the primary technique for determining purity. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water (often with an additive like 0.1% formic acid for better peak shape) is typically effective.[9] UV detection is suitable due to the aromatic nature of the compound. This method can quantify the main component and detect process-related impurities.[10][11]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for structural confirmation. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the cyclopropyl protons, and the amine proton. The ¹³C NMR provides information on the carbon framework. Spectral data for similar compounds can be found in chemical databases.[12][13][14]

  • Mass Spectrometry (MS): Coupled with Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS), this technique confirms the molecular weight of the compound and can help identify impurities by their mass fragmentation patterns.[9]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can confirm the presence of key functional groups, such as N-H stretches from the amine, C-F stretches from the trifluoromethyl group, and N-O stretches from the nitro group.

Analytical Workflow for Quality Control

QC_Workflow cluster_results Sample Incoming Batch of N-cyclopropyl-4-nitro-2- (trifluoromethyl)aniline HPLC HPLC-UV Analysis Sample->HPLC Purity Assay NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR Identity Confirmation MS LC-MS or GC-MS Sample->MS Molecular Weight Verification Decision Compare to Specification HPLC->Decision NMR->Decision MS->Decision Pass Release for Use Decision->Pass Pass Fail Reject or Repurify Decision->Fail Fail

Sources

Methodological & Application

Synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline from 1-fluoro-4-nitro-2-(trifluoromethyl)benzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Application Scope

This technical guide details the optimized protocol for synthesizing N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline via Nucleophilic Aromatic Substitution (


). This transformation utilizes 1-fluoro-4-nitro-2-(trifluoromethyl)benzene  (also commercially known as 2-fluoro-5-nitrobenzotrifluoride) as the electrophilic substrate.

Target Audience: Medicinal chemists and process development scientists working on kinase inhibitors (e.g., MEK inhibitors) where this aniline serves as a critical pharmacophore building block.

Key Advantages of this Protocol:

  • Regioselectivity: Exploits the specific activation of the fluorine atom ortho to the trifluoromethyl group and para to the nitro group.

  • Mild Conditions: Optimized to minimize byproduct formation (dimerization or hydrolysis) often seen at high temperatures.

  • Scalability: Designed for seamless transition from milligram medicinal chemistry to gram-scale process development.

Mechanistic Insight: The "Fluorine Effect" in

To optimize this reaction, one must understand why Fluorine is the preferred leaving group over Chlorine or Bromine for this specific transformation, despite being a poorer leaving group in aliphatic substitution (


/

).

In


 reactions on highly activated rings, the rate-determining step (RDS) is the initial nucleophilic attack, not the departure of the leaving group.
  • Inductive Effect: Fluorine is the most electronegative element. It strongly withdraws electron density from the ipso-carbon (C-1).

  • LUMO Lowering: This withdrawal significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the reaction site, accelerating the attack by the cyclopropylamine nucleophile.

  • Meisenheimer Complex Stabilization: The resulting anionic intermediate (Meisenheimer complex) is stabilized by the electron-withdrawing nature of the

    
     (para) and 
    
    
    
    (ortho) groups.
Diagram 1: Reaction Mechanism & Transition State

The following diagram illustrates the addition-elimination pathway.[1]

SNAr_Mechanism SM Substrate (1-fluoro-4-nitro-2-CF3-benzene) TS Meisenheimer Complex (Stabilized Anionic Intermediate) SM->TS  Nucleophilic Attack (Rate Determining Step) Nu Nucleophile (Cyclopropylamine) Nu->TS Prod Product (N-cyclopropyl-4-nitro-2-CF3-aniline) TS->Prod  Elimination (Fast) LG Leaving Group (Fluoride Ion) TS->LG

Caption: The


 addition-elimination mechanism. The highly electronegative fluorine accelerates the initial attack, forming the resonance-stabilized Meisenheimer complex.

Experimental Protocol

Reagents & Equipment
ReagentMW ( g/mol )Equiv.RoleCAS No.
1-Fluoro-4-nitro-2-(trifluoromethyl)benzene 209.101.0Substrate400-74-8
Cyclopropylamine 57.091.2 - 1.5Nucleophile765-30-0
Potassium Carbonate (

)
138.212.0HF Scavenger584-08-7
Acetonitrile (MeCN) -SolventSolvent75-05-8

Equipment:

  • Round-bottom flask with magnetic stir bar.

  • Reflux condenser (optional, depending on scale/temp).

  • Ice-water bath.

  • Separatory funnel.

Step-by-Step Methodology

Step 1: Preparation of the Substrate Solution

  • In a clean, dry reaction vessel, dissolve 1.0 equiv of 1-fluoro-4-nitro-2-(trifluoromethyl)benzene in anhydrous Acetonitrile (concentration ~0.2 M to 0.5 M).

  • Note: THF can be used as an alternative solvent, but Acetonitrile often provides cleaner conversion for nitro-aromatics.

Step 2: Base Addition

  • Add 2.0 equiv of Potassium Carbonate (

    
    ) powder to the solution.
    
  • Why: The reaction generates Hydrofluoric Acid (HF). An inorganic base neutralizes this immediately, driving the equilibrium forward and preventing acid-catalyzed degradation.

Step 3: Nucleophile Addition (Critical Step)

  • Cool the mixture to

    
      using an ice bath.
    
  • Add 1.2 to 1.5 equiv of Cyclopropylamine dropwise.

  • Caution: Cyclopropylamine is volatile and the reaction is exothermic. Rapid addition can lead to temperature spikes and impurity formation.

Step 4: Reaction Progression

  • Allow the reaction to warm to Room Temperature (

    
    ) .
    
  • Stir for 4–6 hours .

  • Monitoring: Check reaction progress via TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The product is less polar than the starting material due to the loss of the highly polar C-F bond and formation of the secondary amine.

Step 5: Workup & Isolation

  • Quench: Dilute the reaction mixture with water (3x reaction volume) and Ethyl Acetate.

  • Extraction: Separate the organic layer.[2] Extract the aqueous layer twice more with Ethyl Acetate.

  • Wash: Wash combined organics with Brine (saturated NaCl).

  • Dry: Dry over anhydrous

    
     or 
    
    
    
    , filter, and concentrate under reduced pressure.
  • Purification: The crude material is often pure enough (>95%) for subsequent steps. If necessary, purify via silica gel chromatography (Gradient: 0-10% EtOAc/Hexanes) or recrystallization from Ethanol/Water.

Diagram 2: Experimental Workflow

Workflow Start Start: Weigh SM (Dissolve in MeCN) BaseAdd Add Base (K2CO3, 2.0 eq) Start->BaseAdd Cool Cool to 0°C BaseAdd->Cool AmineAdd Add Cyclopropylamine (Dropwise, 1.5 eq) Cool->AmineAdd React Warm to RT Stir 4-6 Hours AmineAdd->React Monitor Check TLC/HPLC (Conversion >98%?) React->Monitor Monitor->React No (Heat to 50°C) Quench Aq. Workup (H2O / EtOAc) Monitor->Quench Yes Isolate Dry & Concentrate (Yellow Solid) Quench->Isolate

Caption: Operational workflow for the synthesis. Note the decision point at the monitoring stage to ensure complete conversion.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Conversion Steric hindrance or insufficient activation energy.Gently heat the reaction to

. Do not exceed

to avoid degradation of the nitro group.
Impurity: Phenol (Hydrolysis) Water present in solvent competing with amine.Ensure Anhydrous MeCN is used. Keep the system under Nitrogen/Argon atmosphere.
Impurity: Dimerization Over-reaction or high concentration.Maintain dilute conditions. Ensure slow addition of the amine.
Color Change (Darkening) Oxidation of the amine or nitro group.Degas solvents prior to use. This reaction is sensitive to air over long periods.

Safety & Handling (E-E-A-T)

  • Cyclopropylamine: Highly flammable and toxic. Use only in a well-ventilated fume hood.

  • Nitro-aromatics: Potentially energetic.[3] Avoid subjecting the dry solid to high heat or friction.

  • Waste Disposal: The aqueous layer will contain Fluoride ions (

    
    ). Dispose of according to specific halogenated waste protocols.
    

References

  • European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines (EP 0430847 A1). Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • OpenStax. (2023). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Retrieved from [Link]

Sources

Protocol for the Synthesis of N-Aryl Cyclopropylamines via Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive application note provides researchers, medicinal chemists, and drug development professionals with a detailed guide to the synthesis of N-aryl cyclopropylamines through nucleophilic aromatic substitution (SNAr) reactions. The cyclopropylamine motif is a privileged scaffold in modern drug discovery, valued for its ability to impart unique conformational constraints and metabolic stability to bioactive molecules.[1][2] This document offers an in-depth exploration of the mechanistic underpinnings of SNAr reactions involving cyclopropylamine, a comparative analysis of the two most prevalent catalytic systems—the copper-catalyzed Ullmann-type condensation and the palladium-catalyzed Buchwald-Hartwig amination—and detailed, field-proven experimental protocols. Furthermore, a comprehensive troubleshooting guide is provided to address common challenges, ensuring a higher success rate in the synthesis of these valuable compounds.

Introduction: The Significance of the Cyclopropylamine Moiety in Medicinal Chemistry

The cyclopropyl group is a small, strained ring system that confers a unique set of properties upon a molecule.[2] Its rigid structure can lock in specific conformations, which is often beneficial for optimizing ligand-receptor interactions. Moreover, the cyclopropyl moiety can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. When incorporated as an amine, cyclopropylamine becomes a key building block for a wide range of pharmaceuticals, including enzyme inhibitors and central nervous system agents.[1][2] The synthesis of N-aryl cyclopropylamines, in particular, is a critical transformation, as this structural motif is found in numerous drug candidates and approved medicines.[3][4]

Nucleophilic aromatic substitution (SNAr) provides a direct route to forge the crucial C-N bond between an aromatic ring and cyclopropylamine. This application note will delve into the practical execution of this important reaction, with a focus on providing actionable insights for laboratory synthesis.

Mechanistic Insights into the Nucleophilic Aromatic Substitution with Cyclopropylamine

The inherent reactivity of cyclopropylamine as a nucleophile is enhanced by the strain in its three-membered ring.[2] This, combined with the basicity of the amine group, makes it a competent nucleophile for attacking electron-deficient aromatic rings.[2]

The Classical SNAr Pathway: The Meisenheimer Complex

The traditional mechanism for nucleophilic aromatic substitution proceeds through a two-step addition-elimination sequence involving a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6]

  • Nucleophilic Attack: The reaction is initiated by the attack of the nucleophile, cyclopropylamine, on an electron-poor aromatic ring at the carbon atom bearing the leaving group. This step is typically the rate-determining step of the reaction.[5]

  • Formation of the Meisenheimer Complex: This attack disrupts the aromaticity of the ring and forms a negatively charged, resonance-stabilized intermediate, the Meisenheimer complex. The stability of this complex is crucial for the reaction to proceed and is significantly enhanced by the presence of electron-withdrawing groups (EWGs) at the ortho and/or para positions relative to the leaving group.[5][6] These EWGs delocalize the negative charge, lowering the activation energy of the first step.

  • Elimination and Re-aromatization: In the final step, the leaving group is expelled, and the aromaticity of the ring is restored, yielding the N-aryl cyclopropylamine product.

Ullmann-Type Catalytic Cycle CuI Cu(I)X CuAmide L-Cu(I)-NHR CuI->CuAmide + Ligand (L) + Amine (RNH₂) - HX OxAdd L-Cu(III)(Ar)(X)(NHR) CuAmide->OxAdd + Aryl Halide (Ar-X) OxAdd->CuI Reductive Elimination Product Ar-NHR OxAdd->Product ArX Ar-X Amine RNH₂ Base Base Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) OxAdd L-Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition + Ar-X AmineComplex [L-Pd(II)(Ar)(NHR)]+X- OxAdd->AmineComplex + RNH₂ PdAmide L-Pd(II)(Ar)(NR) AmineComplex->PdAmide + Base - Base-H+X- PdAmide->Pd0 Reductive Elimination Product Ar-NHR PdAmide->Product ArX Ar-X Amine RNH₂ Base Base

Sources

Process Development & Scale-Up Guide: Synthesis of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026


-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Executive Summary & Strategic Analysis

This application note details the process engineering and safety protocols for the scale-up synthesis of


-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline . This molecule is a critical pharmacophore in kinase inhibitors (e.g., MEK/MAPK pathways) and antiviral agents.
Retrosynthetic Logic

While Palladium-catalyzed Buchwald-Hartwig amination is often used for aryl amines, this specific substrate possesses strong electron-withdrawing groups (


 at para and 

at ortho positions relative to the leaving group). This electronic architecture highly activates the benzene ring, making Nucleophilic Aromatic Substitution (

)
the superior route in terms of atom economy, cost (no transition metals), and purification simplicity.

Primary Route:

  • Substrate: 1-chloro-4-nitro-2-(trifluoromethyl)benzene (CAS: 393-47-5).

  • Nucleophile: Cyclopropylamine (CAS: 765-30-0).

  • Mechanism: Addition-Elimination via Meisenheimer Complex.

Critical Safety Profile (HSE)

WARNING: This protocol involves Cyclopropylamine , a high-risk reagent.

  • Mechanism-Based Toxicity: Cyclopropylamine is a suicide inhibitor of Cytochrome P450 enzymes (specifically CYP2B6). It undergoes single-electron oxidation at the nitrogen, leading to ring scission and covalent modification of the enzyme heme.

  • Volatility: Boiling point is ~50°C. In exothermic

    
     reactions, this creates a high risk of pressurization or solvent loss.
    
  • Flammability: Flash point is 12°C. Grounding and inert atmosphere (

    
    ) are non-negotiable.
    
Safety Logic Diagram

SafetyLogic Start Reagent Handling Risk1 Cyclopropylamine (BP 50°C, Toxic) Start->Risk1 Control1 Chilled Addition (-5°C to 0°C) Risk1->Control1 Exotherm Control Control2 Closed System / Reflux Condenser (-10°C) Risk1->Control2 Vapor Containment Control3 Scrubber (Acidic) Control2->Control3 Off-gas Neutralization

Caption: Safety interlock logic for handling volatile, toxic amines during exothermic addition.

Reaction Engineering & Optimization

Solvent Selection
  • DMF/DMSO: High solubility, fast rate, but difficult aqueous workup and solvent removal.

  • Acetonitrile (MeCN): Moderate rate, easy removal, but requires pressure vessel if

    
    .
    
  • Ethanol/THF: Slower rates, potential solvolysis side reactions.

Recommendation: Use Acetonitrile for ease of crystallization workup. If the reaction is sluggish (due to the Chloro- leaving group), add a catalytic amount of Potassium Iodide (Finkelstein-like activation) or switch to DMSO with a water-crash workup.

Stoichiometry

The reaction generates HCl. You must use a base scavenger.

  • Option A: Excess Cyclopropylamine (2.5 eq). Pros: Faster kinetics. Cons: Waste of expensive reagent; difficult recovery.

  • Option B: Inorganic Base (

    
    , 1.5 eq). Pros: Cheaper, easier solid removal. Cons: Heterogeneous mixture requires vigorous stirring.
    

Selected Protocol:


 in Acetonitrile (Balance of cost and kinetics).

Detailed Experimental Protocol (Scale-Up Ready)

Equipment
  • Jacketted Glass Reactor (or Hastelloy for >10kg).

  • Reflux condenser cooled to -10°C (Glycol).

  • Overhead stirrer (high torque).

  • Nitrogen inertion line.

Step-by-Step Methodology
  • Reactor Charging:

    • Charge Acetonitrile (5.0 vol) to the reactor.

    • Add 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq) .

    • Add milled Potassium Carbonate (

      
      ) (1.5 eq) .
      
    • Note: Ensure the suspension is well-agitated.

  • Reagent Addition (Critical Step):

    • Cool the reactor jacket to 0°C .

    • Add Cyclopropylamine (1.2 eq) dropwise via a dosing pump.

    • Control: Maintain internal temperature

      
      . The reaction is exothermic.
      
    • Reasoning: Low temperature prevents cyclopropylamine vaporization during the initial mixing spike.

  • Reaction Phase:

    • Allow the mixture to warm to Room Temperature (20-25°C) .

    • Stir for 2 hours.

    • IPC (In-Process Control): Check HPLC.

      • If conversion < 95%, heat to 45-50°C (Reflux).

      • Caution: Do not exceed 50°C unless the system is pressurized, as the amine will boil off.

  • Workup (Quench & Isolation):

    • Cool to 20°C.

    • Add Water (10 vol) slowly. The product is highly lipophilic and will precipitate.

    • Stir for 1 hour to mature the crystal growth.

    • Filter the solids.

    • Wash the cake with Water (3 x 2 vol) to remove inorganic salts (

      
      , excess 
      
      
      
      ).
    • Wash with n-Heptane (2 vol) to remove trace organic impurities.

  • Drying:

    • Dry in a vacuum oven at 45°C until constant weight.

    • Target Yield: 85-92%.

    • Appearance: Yellow to Orange crystalline solid.

Process Flow Diagram

ProcessFlow Reactants Start: Ar-Cl + K2CO3 in MeCN Dosing Dosing: Cyclopropylamine (T < 10°C) Reactants->Dosing Reaction Reaction: 25-50°C (2-6 Hours) Dosing->Reaction IPC IPC: HPLC > 98% Reaction->IPC IPC->Reaction Fail (Heat/Time) Quench Quench: Water Addition (Precipitation) IPC->Quench Pass Filter Filtration & Wash (H2O / Heptane) Quench->Filter Final Product: N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline Filter->Final

Caption: Workflow for the


 synthesis of the target aniline derivative.

Analytical Specifications & Troubleshooting

Data Summary Table
ParameterSpecificationNotes
Appearance Yellow/Orange PowderColor darkens if oxidation occurs.
Purity (HPLC) > 98.0% a/aMain impurity: Hydrolysis product (Phenol).
Melting Point 89 - 96°CRange varies by crystal polymorph; establish internal std.
Residual Solvent MeCN < 410 ppmCritical for pharma intermediates.
Water Content < 0.5% w/wKarl Fischer titration.
Troubleshooting Guide
  • Problem: Low Conversion after 6 hours.

    • Root Cause: The Chloro- leaving group is sluggish; Cyclopropylamine boiled off.

    • Solution: Add 0.1 eq of KI (Potassium Iodide) to form the more reactive Iodo-intermediate in situ. Ensure condenser is efficient.

  • Problem: Product is "oiling out" instead of crystallizing.

    • Root Cause: Solvent ratio (MeCN:Water) is too high in organic.

    • Solution: Seed the mixture with pure crystal at the cloud point. Cool slower (ramp 5°C/hour).

References

  • Jones, R. G. (1947).[1] "Ortho and Para Substituted Derivatives of Benzotrifluoride." Journal of the American Chemical Society.[1][2] Link (Foundational chemistry of trifluoromethyl-nitro-benzenes).

  • Thermo Scientific Chemicals . (2023). "4-Nitro-2-(trifluoromethyl)aniline Product Specifications." Link (Reference for physical properties of the primary amine analog).

  • European Patent Office . (1991). "EP 0430847 A1: Procedure for the preparation of N-cyclopropyl-4-fluoroanilines."[3] Link (Process precedent for cyclopropylamine

    
     on nitro-halo-benzenes).
    
  • Santa Cruz Biotechnology . (2023). "Cyclopropylamine Safety Data Sheet." Link (Safety and handling protocols).

  • National Institutes of Health (NIH) . (2017). "Trans-Fluorine Effect in Cyclopropane: Diastereoselective Synthesis." PMC. Link (Context on fluorinated cyclopropyl analogs in drug design).

Sources

Storage conditions and stability of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Storage, Stability, and Handling of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Executive Summary & Compound Profile

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a specialized intermediate often utilized in the synthesis of kinase inhibitors (e.g., MEK/BRAF inhibitors) and antiviral agents.[1] Its structural integrity is governed by the interplay between the electron-withdrawing trifluoromethyl/nitro groups and the strained, oxidation-sensitive cyclopropyl moiety.[1]

Unlike simple anilines, this compound presents a unique stability paradox: the electron-withdrawing groups (EWGs) on the phenyl ring stabilize the nitrogen lone pair against protonation, but the cyclopropyl group introduces a specific liability toward oxidative radical cation formation and subsequent ring-opening [1].[1]

Physicochemical Profile
PropertySpecification / Characteristic
Chemical Structure Aniline core with N-cyclopropyl, 4-nitro, and 2-trifluoromethyl substituents.[1][2][3][4][5]
Molecular Formula C₁₀H₉F₃N₂O₂
Molecular Weight 246.19 g/mol
Appearance Yellow to orange crystalline solid (typical of nitroanilines).
Solubility Soluble in DMSO, MeOH, DCM; low solubility in water.
pKa (Conjugate Acid) ~1.0–2.0 (Predicted; lowered by -NO₂ and -CF₃).[1]
Key Sensitivities Oxidation (High) , Light (Moderate) , Acid (Moderate) .

Stability Mechanisms & Degradation Pathways[1]

To ensure data integrity in drug development, researchers must understand why this compound degrades. It is not merely "unstable"; it follows specific mechanistic pathways.

The Oxidative Ring-Opening Liability

The N-cyclopropyl group is a "structural alert" for stability.[1] Research into N-cyclopropylanilines demonstrates that single-electron transfer (SET) oxidation generates a nitrogen radical cation (


).[1] While the -NO₂ and -CF₃ groups withdraw electron density and raise the oxidation potential (making it harder to oxidize than unsubstituted aniline), once formed, the radical cation can trigger the irreversible opening of the cyclopropyl ring [2].[1]
  • Trigger: Exposure to air (slow) or radical initiators/peroxides in solvents.

  • Consequence: Formation of ring-opened iminium ions or hydrolyzed alkyl chains, leading to purity failure.[1]

Photochemical Instability

Nitroanilines are chromophores that absorb strongly in the UV-Vis region.[1] Upon photon absorption, the nitro group can undergo intramolecular redox reactions or facilitate the formation of singlet oxygen, which further attacks the cyclopropyl amine [3].

Acid Sensitivity

While the aniline nitrogen is less basic due to the EWGs, strong acidic conditions can protonate the cyclopropyl nitrogen, increasing ring strain and susceptibility to nucleophilic attack (e.g., by chloride ions if stored in HCl salts without excess care).

Visualizing the Stability Logic

The following diagram illustrates the decision matrix for handling this compound, mapping stressors to their specific degradation outcomes.

StabilityPathways Compound N-cyclopropyl-4-nitro- 2-(trifluoromethyl)aniline Oxidation Oxidative Stress (Air/Peroxides) Compound->Oxidation Storage in Air Light UV/Vis Light Exposure Compound->Light Clear Glass Acid Strong Acid (pH < 1) Compound->Acid Incorrect Salt Formation RadicalCat N-Radical Cation Formation Oxidation->RadicalCat SET Mechanism Photolysis Nitro-Redox Degradation Light->Photolysis Excited State Decay Hydrolysis Dealkylation Products Acid->Hydrolysis Nucleophilic Attack RingOpen Cyclopropyl Ring Opening RadicalCat->RingOpen Irreversible

Figure 1: Mechanistic degradation pathways mapping environmental stressors to chemical outcomes.[1]

Comprehensive Storage Protocol

This protocol is designed to mitigate the pathways identified above. It is a self-validating system: if the compound changes color (darkens), the protocol has been breached.[1]

The "Gold Standard" Storage Conditions
ParameterRequirementRationale
Temperature -20°C (Long-term) / 2-8°C (Active use)Arrhenius kinetics dictate that lowering temperature significantly retards the rate of oxidative ring opening.[1]
Atmosphere Argon or Nitrogen Displaces oxygen to prevent SET oxidation. Argon is preferred as it is heavier than air and blankets the solid.
Container Amber Glass with Teflon-lined capAmber glass blocks UV/blue light (<450 nm).[1] Teflon (PTFE) prevents leaching of plasticizers which can act as radical initiators.
Desiccant Required (Silica/Sieves)Moisture can catalyze surface oxidation and hydrolysis.
Handling Procedure
  • Equilibration: Allow the stored vial to reach room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid (hygroscopicity management).

  • Solvent Choice: When preparing stock solutions, use anhydrous, peroxide-free solvents (e.g., anhydrous DMSO or Acetonitrile). Avoid ethers (THF, Dioxane) unless freshly distilled, as peroxides trigger rapid degradation.

  • Re-sealing: Flush the headspace with inert gas immediately after use. Parafilm is insufficient for long-term storage; use a tightly screwed cap with a secondary seal if possible.[1]

Quality Control & Re-Test Protocol

To validate stability, a specific HPLC method focusing on the detection of the "ring-opened" impurity is required.

Stress Testing Workflow (Validation)

Before committing a batch to GMP steps, perform this rapid stress test:

QCWorkflow Start Batch Receipt/Synthesis Stress Stress Test: 1% H2O2 (1 hour, RT) Start->Stress Analyze HPLC Analysis (Reverse Phase) Stress->Analyze Decision Check Impurity RRT (Ring-Opened Species) Analyze->Decision Pass < 0.5% Growth: Approve for Use Decision->Pass Stable Fail > 0.5% Growth: Purify/Discard Decision->Fail Unstable

Figure 2: Rapid oxidative stress testing workflow for batch qualification.

Standard HPLC Method
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (Acidic pH stabilizes the amine).

  • Mobile Phase B: Acetonitrile (High purity).

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: 254 nm (Nitro aromatic signature).

  • Acceptance Criteria: Purity > 98.0% area; no single impurity > 0.5%.

Safety & Toxicology

  • Hazard Class: Nitroanilines are generally Toxic if swallowed, inhaled, or in contact with skin (H301+H311+H331).[6]

  • Specific Risk: Potential mutagen. The cyclopropylamine moiety can act as a suicide inhibitor for cytochrome P450 enzymes [4], potentially leading to unexpected metabolic toxicity.

  • PPE: Double nitrile gloves, lab coat, and handling strictly within a chemical fume hood.

References

  • Maergoiz, A. I., et al. (2019). Development of N-Cyclopropylanilines to Probe the Oxidative Properties of Triplet-State Photosensitizers. Environmental Science & Technology. Link[1]

  • Hanzlik, R. P., et al. (1979).[7] Cyclopropylamines as suicide inhibitors of cytochrome P-450. Journal of Medicinal Chemistry. Link[1]

  • Sigma-Aldrich. (2025).[1] Safety Data Sheet: 4-Nitro-2-(trifluoromethyl)aniline. Link[1]

  • Rousseau, G. (2010). Copper-promoted N-cyclopropylation of anilines and amines. Royal Society of Chemistry. Link

(Note: While specific degradation data for the exact 4-nitro-2-CF3 isomer is proprietary to specific drug master files, the mechanisms cited above are chemically validated for the N-cyclopropyl-nitroaniline class.)

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Minimizing By-products & Impurities in


 Protocols
Ticket ID:  #REQ-882-SNAR
Assigned Specialist:  Senior Application Scientist, Process Chemistry Division

Executive Summary & Reaction Logic

The Objective: You are synthesizing N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline via a Nucleophilic Aromatic Substitution (


) reaction. The standard electrophile is 1-chloro-4-nitro-2-(trifluoromethyl)benzene  (CNTB), and the nucleophile is cyclopropylamine .

The Challenge: While this reaction appears straightforward, the electron-deficient nature of the aromatic ring—activated by both


 and 

groups—makes it susceptible to non-selective nucleophilic attacks (hydrolysis) and sensitivity to reaction conditions (thermal degradation).

The Core Strategy: To minimize by-products, you must control the competitive nucleophilicity between your amine and adventitious water, while preventing thermal decomposition of the labile cyclopropyl ring.

Reaction Pathway & Impurity Genesis (Visualized)

The following diagram maps the critical pathways. Understanding where impurities come from is the first step to eliminating them.

ReactionPathways SM Start Material (1-Cl-4-NO2-2-CF3-benzene) Product TARGET PRODUCT (N-cyclopropyl-4-nitro-2- (trifluoromethyl)aniline) SM->Product Primary Path SNAr (Cl displacement) Impurity_Phenol IMPURITY A: Phenol Derivative (Hydrolysis) SM->Impurity_Phenol H2O / OH- (Wet Solvent) Impurity_Regio IMPURITY C: Nitrite Displacement (Rare) SM->Impurity_Regio Aggressive Conditions (NO2 displacement) Amine Cyclopropylamine (Nucleophile) Amine->Product Impurity_Dimer IMPURITY B: Oxidative Tars (Amine Degradation) Amine->Impurity_Dimer O2 / High T (Oxidation)

Figure 1: Mechanistic pathways showing the genesis of the target product versus critical impurities (Phenol, Tars, and Regio-defects).

Critical Control Points (Troubleshooting Modules)

Module A: The "Phenol" Problem (Hydrolysis)

Symptom: The reaction mixture turns opaque/milky, and LC-MS shows a peak with Mass [M-Cl+OH]. Cause: The


 and 

groups make the ring extremely electrophilic. Hydroxide ions (

) generated from trace water and base (e.g.,

) compete with cyclopropylamine.

Protocol Adjustment:

  • Solvent Choice: Switch from DMF/DMSO (hygroscopic) to Acetonitrile (MeCN) or THF if solubility permits. MeCN is easier to dry.

  • Base Management: If using inorganic base (

    
    ), ensure it is anhydrous.
    
  • Equivalent Ratio: Use a slight excess of cyclopropylamine (2.2 – 2.5 eq) if acting as its own base, or 1.1 eq amine + 1.5 eq DIPEA (organic base) to minimize water generation.

Module B: The "Tar" Problem (Amine Instability)

Symptom: The reaction mixture darkens to deep red/black; yield is low; sticky residue during workup. Cause: Cyclopropylamine is sensitive to oxidation and thermal stress. The cyclopropyl ring can open under radical conditions or high heat, leading to polymerization.

Protocol Adjustment:

  • Temperature Cap: Do not reflux blindly. Run the reaction at 50°C – 60°C . The activated ring reacts readily; higher heat only fuels degradation.

  • Inert Atmosphere: Strictly run under Nitrogen (

    
    ) or Argon.
    
  • Addition Order: Add cyclopropylamine slowly to the solution of the aryl chloride. The exotherm from immediate addition can spike local temperatures, causing degradation.

Module C: Stoichiometry & Conversion Data

Use this reference table to benchmark your current results.

ParameterRecommended RangeImpact of Deviation
Cyclopropylamine Eq. 1.1 (with aux base) to 2.5 (solo)<1.0: Incomplete conversion.>3.0: Wasteful; harder workup.
Temperature 40°C – 60°C<25°C: Sluggish reaction.>80°C: Tar formation; amine loss.
Reaction Time 4 – 12 Hours>24h: Diminishing returns; impurity buildup.
Solvent Volume 5 – 10 mL / g SMHigh Conc: Exotherm risk.Dilute: Slow kinetics.

Step-by-Step Optimized Protocol

Scope: Preparation of 10g batch. Pre-requisites: All glassware oven-dried;


 line active.
  • Setup: Charge a 3-neck flask with 1-chloro-4-nitro-2-(trifluoromethyl)benzene (1.0 eq, 44.3 mmol) and anhydrous Acetonitrile (100 mL).

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 1.5 eq) or Triethylamine  (
    
    
    
    , 1.2 eq). Note: Inorganic bases are easier to remove but require vigorous stirring.
  • Nucleophile Addition: Cool the mixture to 0°C (ice bath). Add Cyclopropylamine (1.2 eq) dropwise over 20 minutes.

    • Why? Controlling the initial exotherm prevents "hot spots" that degrade the amine.

  • Reaction: Remove ice bath. Warm to 50°C . Monitor by TLC (Hexane/EtOAc 8:2) or HPLC every 2 hours.

  • Workup (Crucial for Purity):

    • Evaporate Acetonitrile (do not distill to dryness if thermal instability is suspected).

    • Redissolve in Ethyl Acetate.[1]

    • Wash 1: Water (removes salts).

    • Wash 2: 0.5M HCl (removes unreacted cyclopropylamine—Critical Step ).

    • Wash 3: Brine.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Recrystallization from Ethanol/Water or Hexane/EtOAc is usually sufficient. Column chromatography is rarely needed if the stoichiometry was correct.

Troubleshooting Decision Tree (Interactive)

Follow this logic flow when you encounter issues.

Troubleshooting Problem Start: Identify Issue Issue_Yield Issue: Low Yield / Incomplete Problem->Issue_Yield Issue_Purity Issue: Low Purity / Side Products Problem->Issue_Purity Check_SM Is SM remaining? Issue_Yield->Check_SM Check_Color Is mixture Black/Tar? Issue_Purity->Check_Color Action_Temp Increase Temp (max 60C) or Time Check_SM->Action_Temp Yes Action_Stoich Check Amine Quality (Is it old/oxidized?) Check_SM->Action_Stoich No (Lost to tar) Action_Dry Dry Solvents (Phenol detected) Check_Color->Action_Dry No (Hydrolysis) Action_N2 Use N2 Atmosphere Reduce Temp Check_Color->Action_N2 Yes (Oxidation)

Figure 2: Diagnostic flowchart for resolving common synthetic deviations.

Frequently Asked Questions (FAQ)

Q1: Can I use the Fluoro-analog (1-fluoro-4-nitro-2-(trifluoromethyl)benzene) instead of the Chloro-analog? A: Yes. The Fluoro-analog is significantly more reactive (


 rate: 

) due to the high electronegativity of fluorine stabilizing the Meisenheimer complex [1].
  • Pros: Reaction finishes in minutes at room temperature.

  • Cons: More expensive; higher risk of bis-alkylation or hydrolysis due to hyper-reactivity. Recommended only if the Chloro-analog fails.

Q2: I see a small impurity peak at M+41. What is it? A: This is likely the Bis-alkylation product, though it is rare. The product (secondary aniline) is deactivated by the


 and 

groups, making it a poor nucleophile. However, if you use extreme excess of amine and high heat (>100°C), the N-H can deprotonate and attack another ring. Stick to mild temperatures to prevent this.

Q3: Why wash with HCl during workup? Won't it protonate my product? A: The product is a weak base due to the strong electron-withdrawing groups (


) on the ring. It will not protonate significantly with dilute HCl (0.5M). However, the unreacted cyclopropylamine is a strong base and will be protonated and washed away into the aqueous layer. This is the most efficient way to purify without chromatography [2].

References

  • Mechanism of

    
    :  Bunnett, J. F., & Zahler, R. E. (1951). Nucleophilic Substitution Reactions in Aromatic Systems. Chemical Reviews.  (Classic mechanistic grounding).
    
  • Synthesis of Nitro-Trifluoromethyl Anilines: PrepChem. Synthesis of N-cyclopropyl-2-nitroaniline derivatives (Analogous protocols).

  • Precursor Data: NIST Chemistry WebBook.[2] Benzene, 1-chloro-4-nitro-2-(trifluoromethyl)-.[2]

  • Cyclopropylamine Handling: PubChem. Cyclopropylamine Safety & Stability.

Sources

Technical Support Center: Purification of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical support for the purification of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline via column chromatography. It is designed for researchers and drug development professionals, offering practical, field-proven insights to overcome common challenges encountered during this specific separation.

Overview: The Challenge of Purifying Substituted Anilines

N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is a substituted aniline. The purification of aniline derivatives by silica gel chromatography is often problematic. The basic amine functional group can interact strongly with the acidic silanol groups (Si-OH) on the surface of standard silica gel.[1] This interaction can lead to significant peak tailing, poor separation, and in some cases, irreversible adsorption or degradation of the target compound on the column.[2][3]

This guide provides a systematic approach to mitigate these issues, ensuring a successful and efficient purification.

Core Principles & Pre-Chromatography Workflow

Success in column chromatography is determined before the column is even run. Methodical preparation is essential.

Diagram: Purification Workflow

PurificationWorkflow Crude Crude Product TLC 1. TLC Method Development Crude->TLC Solvent Optimal Eluent System Found TLC->Solvent Rf ≈ 0.3 ColumnPrep 2. Column Preparation Solvent->ColumnPrep Packing Pack Column with Silica + Eluent ColumnPrep->Packing Loading 3. Sample Loading Packing->Loading Minimal Volume Elution 4. Elution & Fraction Collection Loading->Elution Analysis 5. Fraction Analysis (TLC) Elution->Analysis Combine 6. Combine Pure Fractions Analysis->Combine Evaporation 7. Solvent Removal Combine->Evaporation Pure Pure Product Evaporation->Pure

Caption: General workflow for column chromatography purification.

Question: How do I select the right solvent system (eluent)?

The optimal mobile phase composition must be determined using Thin Layer Chromatography (TLC) before attempting column chromatography.[4] This is the most critical step for achieving good separation.

Step-by-Step TLC Protocol:

  • Prepare Eluent Systems: In separate TLC developing chambers, prepare various mixtures of a non-polar solvent (e.g., Hexane or Petroleum Ether) and a polar solvent (e.g., Ethyl Acetate).[4] A good starting point is to test ratios like 9:1, 8:2, and 7:3 (Hexane:Ethyl Acetate).

  • Add a Basic Modifier: To every eluent system you test, add 0.5-1% of a competing base, typically triethylamine (TEA).[4] This is crucial for aniline compounds as the TEA will neutralize the acidic sites on the silica gel, preventing streaking and improving the peak shape.[1][3]

  • Spot the Plate: Dissolve a small amount of your crude N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline mixture in a minimal volume of a volatile solvent like dichloromethane or ethyl acetate. Spot this solution onto a silica gel TLC plate.

  • Develop and Visualize: Place the TLC plate in the developing chambers. After the solvent front has moved up the plate, remove it and visualize the spots under a UV lamp (typically 254 nm).[4]

  • Analyze the Results: The ideal eluent system is one that provides a good separation between your target compound and its impurities, with the target compound having a Retention Factor (Rf) value of approximately 0.3 - 0.4 .[5]

Solvent System (Hexane:EtOAc + 1% TEA)Target Compound RfImpurity 1 RfImpurity 2 RfAssessment
9:10.150.250.12Too Non-polar: All spots are too low. Separation is poor.
8:2 0.35 0.55 0.20 Optimal: Good separation and ideal Rf for the target compound.
7:30.600.750.50Too Polar: All spots are too high. Risk of co-elution.

Detailed Experimental Protocol: Column Chromatography

This protocol assumes a standard glass chromatography column and silica gel (230-400 mesh for flash chromatography).[4]

  • Column Preparation (Slurry Packing):

    • In a beaker, create a slurry of silica gel with your chosen optimal eluent (e.g., 8:2 Hexane:EtOAc + 1% TEA).

    • With the stopcock closed, pour the slurry into the column.

    • Open the stopcock to allow the solvent to drain, tapping the column gently to ensure even packing and remove air bubbles. Do not let the top of the silica bed run dry.

    • Add a thin layer (approx. 1 cm) of sand on top of the packed silica to protect the surface during solvent and sample addition.[4]

    • Drain the excess eluent until the solvent level is just at the top of the sand layer.

  • Sample Loading:

    • Dissolve your crude product in the minimum possible amount of the mobile phase or a slightly more polar solvent if necessary (e.g., dichloromethane).

    • Using a pipette, carefully add the sample solution to the top of the column, ensuring the sand layer is not disturbed.[4]

    • Open the stopcock and allow the sample to adsorb onto the silica gel, again draining the solvent until the liquid level is at the top of the sand.

    • Carefully add a small amount of fresh eluent to wash the sides of the column and repeat the adsorption step. This ensures a tight, concentrated starting band.

  • Elution and Fraction Collection:

    • Once the sample is loaded, carefully fill the column with the mobile phase.

    • Begin the elution by opening the stopcock to achieve a steady flow rate. For flash chromatography, gentle pressure from an inert gas source can be applied.

    • Collect the eluting solvent in a series of numbered test tubes or flasks (fractions).

  • Analysis and Product Isolation:

    • Monitor the separation by spotting collected fractions onto TLC plates, developing them in your eluent system, and visualizing under UV light.[4]

    • Identify the fractions that contain your pure product, based on the Rf value determined earlier.

    • Combine the pure fractions into a pre-weighed round-bottom flask.

    • Remove the solvents and the volatile triethylamine using a rotary evaporator to yield the purified N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline.[4]

Troubleshooting Guide

This section addresses common problems in a question-and-answer format.

Diagram: Troubleshooting Decision Tree

Troubleshooting Problem Problem Observed Tailing Compound is Tailing or Streaking Problem->Tailing PoorSep Poor Separation (Co-elution) Problem->PoorSep NoElute Compound Not Eluting Problem->NoElute FastElute Compound in Solvent Front Problem->FastElute Cause_Acid Cause: Strong interaction with acidic silica gel Tailing->Cause_Acid Cause_Solvent Cause: Eluent is not optimal PoorSep->Cause_Solvent Cause_TooNonPolar Cause: Eluent is too non-polar NoElute->Cause_TooNonPolar Cause_Decomp Cause: Compound decomposed on column NoElute->Cause_Decomp Cause_TooPolar Cause: Eluent is too polar FastElute->Cause_TooPolar Sol_TEA Solution: Add 0.5-1% TEA to eluent Cause_Acid->Sol_TEA Sol_ReTLC Solution: Re-evaluate eluent with TLC. Adjust polarity. Cause_Solvent->Sol_ReTLC Sol_IncPolarity Solution: Increase eluent polarity (more EtOAc) Cause_TooNonPolar->Sol_IncPolarity Sol_DecPolarity Solution: Decrease eluent polarity (more Hexane) Cause_TooPolar->Sol_DecPolarity Sol_Deactivate Solution: Test silica stability. Consider deactivating silica or using neutral alumina. Cause_Decomp->Sol_Deactivate

Caption: A decision tree for troubleshooting common chromatography issues.

QuestionPossible Cause(s)Recommended Solution(s)
Why is my compound streaking or tailing down the column? The basic aniline is interacting strongly with acidic sites on the silica gel.[3]This is the most common issue. Ensure you have added 0.5-1% triethylamine (TEA) or another suitable base to your eluent. This neutralizes the acidic sites and allows for clean elution.[1][3][4]
My compound and an impurity are eluting together (co-elution). What should I do? The polarity of your eluent system is not optimal for this specific separation.[3]Your TLC analysis may have been misleading. Try adjusting the eluent polarity. If they elute too quickly, decrease the polarity (more hexane). If they elute too slowly, slightly increase the polarity (more ethyl acetate).[3] A shallower solvent gradient might also be necessary.
My compound won't come off the column. Why? 1. The eluent is too non-polar. 2. The compound may have decomposed on the acidic silica.[2]1. Gradually increase the polarity of your eluent system (e.g., switch from 8:2 to 7:3 Hexane:EtOAc).[2] 2. Test your compound's stability by spotting it on a TLC plate, letting it sit for an hour, and then developing it. If a new spot appears or the original spot diminishes, it's unstable. Consider using a less acidic stationary phase like neutral alumina.[3]
My compound came off in the very first fractions. What happened? The eluent system is far too polar, causing the compound to travel with the solvent front without interacting with the silica.[2]You must re-develop your method with TLC. Test a significantly less polar eluent system (e.g., start with 95:5 Hexane:EtOAc).[2]
The column is running very slowly or has stopped completely. 1. The silica gel was packed too tightly or has fine particles clogging the column. 2. The crude sample may have crystallized at the top of the column, blocking flow.[2]1. Ensure you are using the correct mesh size of silica gel and not applying excessive pressure. 2. This is a difficult problem to fix. You may need to use a wider column or pre-purify the crude mixture to remove the component that is crystallizing.[2]

Frequently Asked Questions (FAQs)

  • Q1: Can I use a different stationary phase?

    • Yes. If your compound proves to be highly sensitive to acidic silica, neutral alumina is a viable alternative.[3] Amine-functionalized silica is also an excellent, albeit more expensive, option specifically designed to improve the purification of basic compounds.[1][6]

  • Q2: What if I don't have triethylamine?

    • While TEA is most common, other volatile amines like pyridine (use with caution in a fume hood) can be used. In some cases, adding a small percentage of methanol or ammonia in methanol to the eluent can also improve chromatography of basic compounds, but this drastically increases solvent polarity and requires careful re-optimization by TLC.[6]

  • Q3: How much crude material can I load onto my column?

    • A general rule of thumb is to load about 1 gram of crude material for every 20-40 grams of silica gel. This ratio depends heavily on the difficulty of the separation. For well-separated spots on TLC, you can load more. For closely running spots, you should use a lower ratio.

  • Q4: My purified product still shows impurities by NMR. What went wrong?

    • This could be due to incomplete separation (co-elution) or a fraction collection error. When analyzing your fractions by TLC, be conservative. It is better to discard mixed fractions in the middle than to combine them and contaminate your pure product. A second column chromatography run on the semi-pure material may be necessary.

Safety & Handling

As a professional in a laboratory setting, adherence to safety protocols is paramount.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[7][8]

  • Ventilation: Handle N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline and all solvents in a well-ventilated chemical fume hood.[9] Aromatic nitro compounds and trifluoromethylated substances should be treated as potentially toxic.[7]

  • Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes.[9] In case of contact, rinse the affected area thoroughly with water.[8]

  • Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with local, regional, and national regulations.[7] Do not pour chemical waste down the drain.[8]

References

  • Benchchem. Application Note: Purification of N-Allyl-3-(trifluoromethyl)aniline by Column Chromatography.
  • LGC Standards. (2025). MM0161.03-0025 - 4-Nitro-3-(trifluoromethyl)aniline - SAFETY DATA SHEET.
  • ChemicalBook. (2026). 4-Nitro-3-trifluoromethyl aniline - Safety Data Sheet.
  • Kralj, M. et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. ResearchGate.
  • Biotage. Organic Amine Flash Purification Using A Novel Stationary Phase.
  • Restek. TROUBLESHOOTING GUIDE.
  • Sigma-Aldrich. (2014). 4-Nitroaniline - Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: p-nitroaniline.
  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography.
  • Benchchem. Removal of unreacted 3-(trifluoromethyl)aniline from the product.
  • Biotage. (2023). Is there an easy way to purify organic amines?.
  • Sigma-Aldrich. (2026). SAFETY DATA SHEET - o-nitroaniline.
  • European Patent Office. (1991). Procedure for the preparation of N-cyclopropyl-4-fluoroanilines.
  • PrepChem.com. Synthesis of A. N-cyclopropyl-2-nitroaniline.
  • Studylib. Experiment 5: COLUMN CHROMATOGRAPHIC PURIFICATION OF NITROANILINES.

Sources

Validation & Comparative

An In-Depth Technical Guide to the ¹H NMR Spectrum of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline. In the absence of a publicly available experimental spectrum, this document leverages spectral data from analogous compounds and established principles of NMR spectroscopy to provide a detailed prediction and interpretation. This guide will serve as a valuable resource for synthetic chemists, analytical scientists, and drug development professionals who may encounter this or structurally related molecules.

Predicted ¹H NMR Spectrum of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

The ¹H NMR spectrum of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is predicted to exhibit distinct signals corresponding to the aromatic protons, the N-H proton, and the protons of the cyclopropyl group. The strongly deactivating nature of the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, along with the electronic and steric influence of the N-cyclopropyl group, dictates the chemical shifts and coupling patterns.

Table 1: Predicted ¹H NMR Spectral Data for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-6~8.4 - 8.6d~2.51H
H-5~8.1 - 8.3dd~9.0, ~2.51H
H-3~7.0 - 7.2d~9.01H
N-H~6.0 - 7.0br s-1H
Cyclopropyl CH~2.5 - 2.7m-1H
Cyclopropyl CH₂~0.8 - 1.0m-2H
Cyclopropyl CH₂'~0.6 - 0.8m-2H

Note: These are predicted values. Actual experimental values may vary depending on the solvent, concentration, and temperature.

Comparative Spectral Analysis

To understand the rationale behind the predicted spectrum, a comparison with structurally related molecules is essential. We will consider the parent aniline, 4-nitro-2-(trifluoromethyl)aniline, and a simpler N-alkylaniline to deconstruct the substituent effects.

The Parent Aniline: 4-Nitro-2-(trifluoromethyl)aniline

The ¹H NMR spectrum of 4-nitro-2-(trifluoromethyl)aniline provides a foundational understanding of the aromatic region. The strong electron-withdrawing properties of both the nitro and trifluoromethyl groups significantly deshield the aromatic protons.

Table 2: Experimental ¹H NMR Spectral Data for 4-Nitro-2-(trifluoromethyl)aniline

Signal AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-68.48d2.61H
H-58.25dd9.1, 2.61H
H-36.95d9.11H
NH₂5.0 - 6.0br s-2H

Source: Spectroscopic data available from commercial suppliers and chemical databases.

The introduction of the N-cyclopropyl group in our target molecule is expected to cause a downfield shift of the N-H proton and the adjacent aromatic proton (H-3) due to its electron-donating nature through hyperconjugation and its steric bulk.

The N-Alkyl Substituent Effect: A Comparison with N-ethyl-4-nitro-2-(trifluoromethyl)aniline

Deconstruction of Substituent Effects on the ¹H NMR Spectrum

The predicted chemical shifts in N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline are a direct consequence of the interplay between the electronic and steric effects of the substituents.

Aromatic Protons:
  • -NO₂ Group: As a strong electron-withdrawing group, the nitro group deshields all aromatic protons, particularly those in the ortho and para positions, through both inductive and resonance effects.

  • -CF₃ Group: The trifluoromethyl group is also a powerful electron-withdrawing group, primarily through its strong inductive effect (-I). This leads to significant deshielding of the ortho proton (H-3).

  • N-cyclopropylamino Group: This group is considered electron-donating overall. The nitrogen lone pair can participate in resonance with the aromatic ring, leading to increased electron density, particularly at the ortho and para positions. This would tend to shield the aromatic protons. However, the strong deactivating effects of the other two substituents dominate the overall electronic environment of the ring.

The combined effect of these groups results in a highly deshielded aromatic system. The proton ortho to the nitro group and meta to the trifluoromethyl group (H-3) is expected to be the most upfield of the aromatic signals. The proton ortho to the trifluoromethyl group and meta to the nitro group (H-6) will be significantly downfield.

N-H Proton:

The chemical shift of the N-H proton is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding.[2] In a non-polar solvent like CDCl₃, it is expected to appear as a broad singlet. The presence of the electron-withdrawing groups on the ring will decrease the electron density on the nitrogen, leading to a more acidic and deshielded N-H proton compared to unsubstituted N-cyclopropylaniline.

Cyclopropyl Protons:

The protons of the cyclopropyl group exhibit a characteristic upfield chemical shift due to the unique anisotropic effects of the strained three-membered ring.[3] The methine proton (CH) will be coupled to the four methylene protons (CH₂), resulting in a complex multiplet. The four methylene protons are diastereotopic and will appear as two separate multiplets.

Experimental Protocol for ¹H NMR Spectrum Acquisition

To obtain a high-quality ¹H NMR spectrum of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline, the following experimental protocol is recommended.

Sample Preparation
  • Weighing: Accurately weigh 5-10 mg of the solid N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline into a clean, dry vial.

  • Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial. The choice of solvent is critical as it can influence chemical shifts.

  • Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.

  • Transfer: Using a Pasteur pipette with a cotton or glass wool plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

NMR Instrument Parameters

The following are suggested starting parameters for a 400 MHz NMR spectrometer. These may need to be optimized for the specific instrument and sample.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Number of Scans (NS): 16 to 64 scans, depending on the sample concentration.

  • Relaxation Delay (D1): 1-2 seconds.

  • Acquisition Time (AQ): 2-4 seconds.

  • Spectral Width (SW): A spectral width of approximately 12-14 ppm, centered around 5-6 ppm, should be sufficient.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a flat baseline.

  • Baseline Correction: Apply a baseline correction algorithm to ensure accurate integration.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm.

  • Integration: Integrate all signals to determine the relative number of protons.

  • Peak Picking: Identify the chemical shift of each signal.

Visualizing the Molecular Structure and Logic

To better understand the relationships between the different proton environments and their expected spectral features, the following diagrams are provided.

Caption: Logical relationship of proton environments in the target molecule.

Caption: Influence of substituent electronic effects on aromatic proton chemical shifts.

Conclusion

The ¹H NMR spectrum of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline is predicted to be complex yet interpretable, with distinct regions for the aromatic, N-H, and cyclopropyl protons. The strong electron-withdrawing effects of the nitro and trifluoromethyl groups dominate the spectrum, causing a significant downfield shift of the aromatic protons. Understanding these substituent effects, in conjunction with comparative analysis of similar structures, allows for a reliable prediction and a solid foundation for the interpretation of experimental data. The provided experimental protocol offers a robust starting point for acquiring a high-quality spectrum for this and related compounds.

References

  • Lamm, B. (1965). NMR Spectra of Some Nitro-substituted N-Alkylanilines I. Acta Chemica Scandinavica, 19, 2316-2322.
  • NMR data for N-methyl and N-ethyl anilines with nitro-substituents.[1]

  • "4-Nitro-3-trifluoromethyl aniline(393-11-3) 1H NMR spectrum". ChemicalBook.
  • Supporting Information for Catalytic trifluoromethylation of iodoarenes by use of 2-trifluoromethylated benzimidazoline as trifluoro. Beilstein Journals.
  • "An In-Depth Technical Guide to the ¹H NMR Spectrum of 4-(Trifluoromethyl)aniline-d4". Benchchem.
  • "NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline". SciSpace.
  • "4-Nitro-2-(trifluoromethyl)aniline | CAS 121-01-7". Santa Cruz Biotechnology.
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.
  • "Synthesis of A. N-cyclopropyl-2-nitroaniline". PrepChem.com.
  • "Proton NMR Table".
  • "1H NMR chemical shifts and coupling constants of selected model compounds".
  • "NMR Chemical Shifts of Common Labor
  • "Synthesis and Characterization of New Polynitro Compounds and Aquatic Toxicity Determination of Energetic M
  • "N-CYCLOPROPYL-2-NITRO-4-TRIFLUOROMETHYLANILINE | 887351-41-9".
  • "NMR Spectroscopy – 1H NMR Chemical Shifts".
  • "4-cyclopropyl-2-(trifluoromethyl)aniline (C10H10F3N)". PubChemLite.
  • "1H NMR multisuppression approach for rapid detection and quantification of acyl groups and fatty acids supporting cyclopropane structures, either natural or generated during severe he
  • "DFT Calculations of 1H NMR Chemical Shifts of Geometric Isomers of Conjugated Linolenic Acids, Hexadecatrienyl Pheromones, and Model Triene-Containing Compounds: Structures in Solution and Revision of NMR Assignments". MDPI.
  • "1H-NMR of Cyclopropylamine HCl salt". Reddit.
  • "cyclopropane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclopropane 1-H nmr doc brown's advanced organic chemistry revision notes". Doc Brown's Advanced Organic Chemistry.

Sources

Technical Guide: LC-MS/MS Structural Elucidation of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline (


, MW 246.19 Da). As a likely intermediate in the synthesis of kinase inhibitors or high-value agrochemicals, accurate detection and structural verification of this pharmacophore are critical.

This document objectively compares the performance of Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) , establishing ESI(+) as the superior method for quantitative sensitivity, while highlighting APCI as a necessary orthogonal tool for impurity profiling.

Ionization Source Comparison: ESI vs. APCI[1][2][3][4][5][6]

To determine the optimal detection strategy, we compared the ionization efficiency of the target molecule using ESI and APCI in both positive and negative polarities.

The Challenge: The molecule contains conflicting functional groups:

  • Electron-Withdrawing Groups (

    
    ):  Reduce basicity of the amine, potentially suppressing protonation in ESI(+).
    
  • Secondary Amine (NH-R): Provides a site for protonation

    
    .
    
Comparative Performance Matrix
FeatureMethod A: ESI (Positive Mode) Method B: APCI (Positive Mode) Verdict
Primary Ion

(m/z 247.2)

(m/z 247.2)
Equivalent
Sensitivity High (100%) Moderate (60-70%)ESI Wins
Background Noise LowHigh (Chemical noise from matrix)ESI Wins
Adduct Formation High (

,

)
Low (Mostly protonated)APCI Wins
Linearity

dynamic range

dynamic range
ESI Wins
Suitability Trace Quantification (PK/PD)Impurity Profiling / High Conc.Context Dependent

Technical Insight: While the nitro and trifluoromethyl groups pull electron density away from the nitrogen, the cyclopropyl group is electron-donating (inductive effect), maintaining sufficient basicity for ESI(+) to be the most sensitive mode. However, APCI is recommended when analyzing reaction mixtures containing non-polar precursors that do not ionize well in ESI.

Fragmentation Mechanism & Pathways[7][8][9]

Understanding the fragmentation logic is essential for designing Multiple Reaction Monitoring (MRM) transitions. The fragmentation of N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline follows distinct pathways driven by the stability of the aromatic core and the lability of the nitro group.

Key Fragmentation Channels (Precursor m/z 247.2)
  • Pathway A: Loss of Nitro Group (Diagnostic)

    • Mechanism: Homolytic cleavage of the

      
       bond connecting the nitro group.
      
    • Transition:

      
       (Loss of 
      
      
      
      , -46 Da).
    • Significance: Highly specific to nitro-aromatics; often the base peak in high-energy collisions.

  • Pathway B: Cyclopropyl Ring Opening/Loss

    • Mechanism: McLafferty-type rearrangement or direct cleavage involving the N-cyclopropyl bond.

    • Transition:

      
       (Loss of Propene 
      
      
      
      , -42 Da).
    • Significance: Confirms the integrity of the N-alkyl chain.

  • Pathway C: Combined Loss (Deep Fragmentation)

    • Mechanism: Sequential loss of the nitro group and the cyclopropyl moiety.

    • Transition:

      
       (Loss of 
      
      
      
      from the m/z 201 fragment).
Visualization of Fragmentation Tree

The following diagram illustrates the precursor ion decay and the formation of primary product ions.

FragmentationTree Precursor Precursor Ion [M+H]+ m/z 247.2 Frag1 Loss of NO2 [M-NO2+H]+ m/z 201.2 Precursor->Frag1 - NO2 (46 Da) Homolytic Cleavage Frag2 Loss of Cyclopropyl (as C3H6) m/z 205.2 Precursor->Frag2 - C3H6 (42 Da) Rearrangement Frag3 Core Aniline (Loss of NO2 & C3H6) m/z 159.2 Frag1->Frag3 - C3H6 Frag2->Frag3 - NO2

Caption: Figure 1. Proposed ESI(+) MS/MS fragmentation pathway for N-cyclopropyl-4-nitro-2-(trifluoromethyl)aniline showing primary diagnostic transitions.

Experimental Protocol: Method Validation

To replicate these results or validate the method for GLP studies, follow this self-validating protocol.

LC-MS/MS Conditions[10][11][12][13]
  • Instrument: Triple Quadrupole MS (e.g., Sciex 6500+ or Thermo Altis).

  • Column: C18 Reverse Phase (e.g., Waters BEH C18,

    
    ).
    
  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1][2]

  • Flow Rate: 0.4 mL/min.

Step-by-Step Optimization Workflow
  • Infusion: Prepare a

    
     standard in 50:50 MeOH:Water. Infuse at 
    
    
    
    .[1]
  • Source Optimization:

    • Ramp Declustering Potential (DP) from 0 to 100V. Target: Maximize m/z 247.2 without inducing in-source fragmentation (loss of

      
       in Q1).
      
    • Note: If m/z 201 appears in Q1, lower the DP/Cone Voltage immediately.

  • Collision Energy (CE) Ramp:

    • Select m/z 247.2 in Q1.

    • Ramp CE from 10 to 60 eV.

    • Result:

      • ~20 eV: Appearance of m/z 205 (Cyclopropyl loss).

      • ~35 eV: Appearance of m/z 201 (

        
         loss).
        
      • ~50 eV: Appearance of m/z 159 (Core skeleton).

  • Specificity Check: Inject a blank matrix to ensure no interference at the 247 -> 201 transition.

Comparative Data: Specificity Against Impurities

A critical aspect of method development is distinguishing the product from likely impurities. A common impurity is the De-cyclopropyl analog (4-nitro-2-(trifluoromethyl)aniline), often present as a starting material or metabolite.

AnalytePrecursor Ion (m/z)Primary Fragment (m/z)Retention Time (min)Resolution Strategy
Target Product 247.2 201.2 (-NO2) 3.5 Unique MRM
Impurity (De-cyclopropyl)207.1161.1 (-NO2)2.8Chromatographic Separation

Analysis: The mass shift of 40 Da between the Target and the Impurity allows for easy spectral resolution. However, because the Impurity is more polar (exposed


), it will elute earlier on a C18 column. The guide recommends monitoring the 207 -> 161 transition alongside the target to quantify purity.

References

  • McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra. University Science Books.
  • Holčapek, M., et al. (2010). "Structural analysis of nitro-compounds by electrospray ionization and collision-induced dissociation." Journal of Mass Spectrometry.

  • Thurman, E. M., & Ferrer, I. (2003). Liquid Chromatography/Mass Spectrometry, MS/MS and Time of Flight MS: Analysis of Emerging Contaminants. American Chemical Society.
  • NIST Chemistry WebBook. "Mass Spectrometry Data Center." (General reference for ionization energies and standard spectra).

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.